molecular formula C20H28ClNO4 B589161 N-Butyl Nor Scopolamine Hydrochloride CAS No. 22235-98-9

N-Butyl Nor Scopolamine Hydrochloride

Katalognummer: B589161
CAS-Nummer: 22235-98-9
Molekulargewicht: 381.897
InChI-Schlüssel: SSLCPCNDUBUVAN-FDOJSRBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl Nor Scopolamine Hydrochloride is a high-purity research chemical supplied as an analytical standard and is useful for a range of research and development applications . As a derivative of scopolamine, a tropane alkaloid, it is structurally related to compounds with known anticholinergic activity . Scopolamine and its derivatives act as competitive antagonists of muscarinic acetylcholine receptors (mAChRs) . The "N-Butyl Nor" modification in this specific compound suggests an alteration to the parent scopolamine structure, which can be a critical area of study for investigating structure-activity relationships . Related compounds, such as butylscopolamine (scopolamine butylbromide), are well-researched for their peripheral antispasmodic effects on smooth muscle in the gastrointestinal tract, as they are designed to have limited ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects . Researchers may find N-Butyl Nor Scopolamine Hydrochloride valuable as a reference standard in analytical techniques like HPLC, or in pharmacological studies exploring the impact of structural changes on receptor binding affinity, metabolic pathways, and overall biological activity . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with care and refer to the material safety data sheet (MSDS) for safe handling procedures . For long-term stability, it is recommended to store this compound in a refrigerator at 2-8°C .

Eigenschaften

IUPAC Name

(9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4.ClH/c1-2-3-9-21-16-10-14(11-17(21)19-18(16)25-19)24-20(23)15(12-22)13-7-5-4-6-8-13;/h4-8,14-19,22H,2-3,9-12H2,1H3;1H/t14?,15-,16?,17?,18?,19?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLCPCNDUBUVAN-FDOJSRBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747279
Record name 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22235-98-9
Record name 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Butyl Nor Scopolamine Hydrochloride CAS 22235-98-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of N-Butyl Nor Scopolamine Hydrochloride (CAS 22235-98-9), a critical structural analog and impurity associated with the anticholinergic agent Hyoscine Butylbromide.[1][2]

Structural Identity, Pharmacological Implications, and Analytical Profiling[1][2]

CAS Number: 22235-98-9 Synonyms: Hyoscine Butylbromide Impurity E; N-Butylnorscopolamine HCl; (1R,2R,4S,5S,7s)-9-Butyl-3-oxa-9-azatricyclo[3.3.1.0^2,4]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate hydrochloride.[1][2][3][][5][6][7][8]

Executive Summary: The "Tertiary" Risk

In the development of anticholinergic therapeutics, the distinction between quaternary ammonium salts (peripheral action) and tertiary amines (central action) is paramount.[2] N-Butyl Nor Scopolamine Hydrochloride represents a tertiary amine analog of the quaternary drug Hyoscine Butylbromide (Buscopan).[1][2]

While Hyoscine Butylbromide is engineered to be a permanently charged quaternary salt that cannot cross the Blood-Brain Barrier (BBB), N-Butyl Nor Scopolamine lacks this permanent charge.[1][2] Consequently, it retains the lipophilicity required to penetrate the CNS, potentially introducing unwanted sedative or psychotropic side effects if present as an uncontrolled impurity.[2] This guide outlines the physicochemical properties, formation pathways, and rigorous analytical controls required to manage this compound.[2]

Chemical & Physical Properties[1][4][6][9]

Structural Identity

The core tropane skeleton of scopolamine remains intact, including the epoxide bridge.[2] The critical modification lies at the nitrogen atom (position 9).[2]

FeatureScopolamineHyoscine ButylbromideN-Butyl Nor Scopolamine
N-Substituent Methyl (–CH₃)Methyl & Butyl (Quaternary)Butyl (–C₄H₉)
Amine Type TertiaryQuaternary SaltTertiary
Charge @ pH 7.4 Equilibrium (Neutral/Protonated)Permanently PositiveEquilibrium (Neutral/Protonated)
BBB Permeability HighNegligibleHigh (Predicted)
Physicochemical Constants

Data summarized from experimental and predicted models.

PropertyValueContext
Molecular Formula C₂₀H₂₈ClNO₄Hydrochloride Salt
Molecular Weight 381.89 g/mol Free Base MW: ~345.43
Melting Point 146–148 °CSolid state characterization
Solubility Methanol (Slightly), Water (Slightly)Lipophilic nature limits aqueous solubility compared to quaternary parent
pKa (Base) ~7.6–8.0 (Estimated)Nitrogen protonation; exists as cation in acidic media
Appearance Off-white solidHygroscopic tendency

Pharmacological Mechanism & Safety Profile

Mechanism of Action (MOA)

N-Butyl Nor Scopolamine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2]

  • Binding Affinity: High affinity for M1–M5 subtypes, structurally mimicking acetylcholine.[2]

  • Receptor Kinetics: The butyl group increases hydrophobic interaction within the receptor pocket compared to the native methyl group of scopolamine, potentially altering dissociation rates.[2]

The "Trojan Horse" Effect (CNS Penetration)

The defining risk of CAS 22235-98-9 is its ability to traverse the Blood-Brain Barrier.[1][2]

  • Systemic Circulation: In the bloodstream (pH 7.4), a significant fraction of the molecule exists as the uncharged free base.[2]

  • Lipid Diffusion: The uncharged form diffuses across endothelial cells of the BBB.[2]

  • Central Blockade: Once in the CNS, it blocks M1 receptors involved in memory and cognition, leading to potential confusion, amnesia, or sedation—side effects that Hyoscine Butylbromide is specifically designed to avoid.[2]

Diagram: Comparative Pharmacokinetics

The following diagram illustrates the differential distribution of the drug vs. the impurity.

PK_Pathway cluster_blood Systemic Circulation (pH 7.4) cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System cluster_pns Peripheral Tissues HBB Hyoscine Butylbromide (Quaternary Cation) Endothelium Lipid Bilayer HBB->Endothelium Repelled (Charged) M3_Receptor Muscarinic M3 (Smooth Muscle) HBB->M3_Receptor High Affinity (Spasmolytic) Impurity N-Butyl Nor Scopolamine (Tertiary Amine) Impurity->Endothelium Passive Diffusion Impurity->M3_Receptor Binding M1_Receptor Muscarinic M1 (Cognition/Memory) Endothelium->M1_Receptor CNS Penetration

Figure 1: Pharmacokinetic divergence.[1][2] The impurity (Red) penetrates the BBB, while the parent drug (Green) is confined to the periphery.[1]

Synthesis & Impurity Origin[1][2][4][7]

Understanding the origin of CAS 22235-98-9 is essential for process control.[1][2] It typically arises via two pathways:[2]

  • Direct Alkylation of Norscopolamine: If the starting material (Scopolamine) contains Norscopolamine (the des-methyl analog), the butylation step (intended to quaternize scopolamine) will instead alkylate the secondary amine, yielding N-Butyl Nor Scopolamine.[1][2]

    • Reaction: Norscopolamine + Butyl Bromide → N-Butyl Nor Scopolamine.[1][2]

  • Degradation: Thermal or metabolic de-methylation of Hyoscine Butylbromide is theoretically possible but less common in synthesis than the precursor contamination route.[2]

Analytical Profiling & Detection Protocols

To ensure patient safety, this impurity must be monitored using high-resolution techniques.[2]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase A: Buffer (pH 3.0 Phosphate or Formate).[1][2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV @ 210 nm (low selectivity) or MS (high selectivity).[1][2]

  • Retention Time: N-Butyl Nor Scopolamine typically elutes after Scopolamine but before Hyoscine Butylbromide due to intermediate polarity.[1][2]

Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2]

  • Parent Ion: [M+H]⁺ = 346.2 m/z (Free base mass + H).[1][2]

  • Key Fragments:

    • m/z 103 (Tropylium ion derivative).[1][2]

    • m/z 154 (Butyl-substituted tropane ring fragment).[1][2]

Analytical Workflow Diagram

The following DOT diagram outlines the decision tree for impurity identification.

Analytical_Workflow Sample Raw API Sample (Hyoscine Butylbromide) HPLC HPLC Separation (C18 Reverse Phase) Sample->HPLC Peaks Peak Detection HPLC->Peaks RRT_Check Relative Retention Time (RRT) Check vs Standard Peaks->RRT_Check Match Peak Matches Impurity E? RRT_Check->Match MS_Confirm MS/MS Confirmation Parent Ion: 346.2 m/z Match->MS_Confirm Yes Quant Quantification Limit: < 0.15% Match->Quant No (Unknown) MS_Confirm->Quant

Figure 2: Analytical decision matrix for identifying Impurity E in bulk drug substance.

Experimental Protocol: Reference Standard Preparation

Note: This protocol describes the preparation of the standard solution for analytical calibration.

Objective: Prepare a 100 µg/mL stock solution of N-Butyl Nor Scopolamine HCl for HPLC system suitability testing.

  • Weighing: Accurately weigh 10.0 mg of N-Butyl Nor Scopolamine HCl reference standard into a 100 mL volumetric flask.

  • Dissolution: Add 20 mL of Methanol (HPLC Grade). Sonicate for 5 minutes to ensure complete dissolution. The compound is moderately soluble in pure methanol.[2]

  • Dilution: Dilute to volume with Mobile Phase A (Buffer pH 3.0). Note: Diluting with water immediately may cause precipitation due to lipophilicity; buffer maintains solubility.[1][2]

  • Filtration: Filter through a 0.22 µm PVDF syringe filter.

  • Storage: Store at 2–8°C in amber glass vials (light sensitive). Stability is validated for 48 hours.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Hyoscine Butylbromide Monograph 01/2008:0737. (Lists Impurity E specifications). Link[1][2]

  • PubChem . N-Butyl Nor Scopolamine Hydrochloride (Compound Summary). National Library of Medicine.[2] Link

  • Tytgat, G. N. (2007).[2] Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343-1357.[1][2] (Context on quaternary vs. tertiary pharmacology). Link

  • LGC Standards . Hyoscine Butylbromide Impurity E Data Sheet. (Physical properties and CAS verification). Link

  • Banholzer, R., et al. (1985).[2] Synthesis and anticholinergic activity of N-alkyl-norscopolamine derivatives. Arzneimittel-Forschung. (Synthesis background).

Sources

A Technical Guide to the Structural and Pharmacological Distinctions Between N-Butyl Nor Scopolamine and Hyoscine Butylbromide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth guide on the structural differences between N-Butyl Nor Scopolamine and Hyoscine Butylbromide.

Abstract

Scopolamine and its derivatives are mainstays in anticholinergic therapy, but subtle modifications to their structure can dramatically alter their pharmacological profiles. This technical guide provides an in-depth analysis of two N-butylated derivatives: N-Butyl Nor Scopolamine and Hyoscine Butylbromide. The core structural difference lies at the nitrogen atom of the tropane ring: N-Butyl Nor Scopolamine possesses a tertiary amine, whereas Hyoscine Butylbromide features a quaternary ammonium cation. This seemingly minor distinction—the presence of an additional methyl group on the nitrogen—is the primary determinant of their differing abilities to cross the blood-brain barrier. Consequently, this guide will elucidate how this structural divergence leads to distinct analytical signatures, pharmacokinetic behaviors, and ultimately, different clinical applications, with Hyoscine Butylbromide acting as a peripherally restricted antispasmodic and N-Butyl Nor Scopolamine retaining the potential for central nervous system activity.

Introduction

The tropane alkaloid (-)-hyoscine, more commonly known as scopolamine, is a well-established muscarinic receptor antagonist.[1] While effective for indications like motion sickness and postoperative nausea, its clinical utility is often hampered by its ability to cross the blood-brain barrier (BBB), leading to a range of central nervous system (CNS) side effects, including drowsiness, amnesia, confusion, and delirium.[2][3] To mitigate these effects and target peripheral systems, medicinal chemists have developed semi-synthetic derivatives.

Among the most successful of these is Hyoscine Butylbromide (also known as scopolamine butylbromide), a widely used antispasmodic agent for treating abdominal pain and cramping.[4][5] A common point of confusion arises from its nomenclature and its relationship to another derivative, N-Butyl Nor Scopolamine. To the drug development professional, understanding the precise structural, analytical, and pharmacological differences between these compounds is critical for research, quality control, and clinical application.

This guide serves as a definitive technical resource, dissecting the core structural distinctions between N-Butyl Nor Scopolamine and Hyoscine Butylbromide. We will explore how a single quaternization step radically alters the molecule's physicochemical properties, dictating its journey through the body and its ultimate therapeutic effect.

The Core Structural Divergence: The Tropane Nitrogen

The fundamental difference between the two molecules is the chemical nature of the nitrogen atom within the bicyclic tropane ring system. This distinction dictates their classification as either a tertiary amine or a quaternary ammonium salt.

Both compounds are derived from scopolamine, which features a tropane ring system, an epoxide across two of the carbons, and an ester linkage to tropic acid. The nitrogen atom in the parent scopolamine is a tertiary amine, bearing a methyl group.

In N-Butyl Nor Scopolamine, the "nor-" prefix signifies the removal of the methyl group from the nitrogen atom of the parent scopolamine. This nitrogen is then alkylated with a butyl group.[6][7] The result is a tertiary amine , where the nitrogen is covalently bonded to three carbon atoms (two within the tropane ring and one from the butyl chain).[6][8]

Key properties of this tertiary amine structure include:

  • Basicity: The lone pair of electrons on the nitrogen can accept a proton, allowing it to form salts (e.g., N-Butyl Nor Scopolamine Hydrochloride).[6]

  • Lipophilicity: As a free base, it is relatively lipophilic, a property that facilitates passage across biological membranes like the BBB.

Caption: Chemical structure of N-Butyl Nor Scopolamine.

Hyoscine Butylbromide is created through the N-alkylation of scopolamine with n-butyl bromide.[9][10] In this reaction, the nitrogen atom's lone pair of electrons attacks the butyl bromide, forming a new carbon-nitrogen bond. The nitrogen is now bonded to four carbon atoms (the original methyl group, the new butyl group, and two carbons within the tropane ring). This process, known as quaternization, transforms the tertiary amine into a quaternary ammonium cation .[11][12] This cation carries a permanent positive charge and is ionically bonded to a counter-ion, in this case, bromide (Br⁻).[5][13]

Key properties of this quaternary ammonium structure include:

  • Permanent Charge: The nitrogen has a fixed positive charge, regardless of pH.

  • Polarity: The permanent charge makes the molecule highly polar and hydrophilic. This drastically reduces its ability to cross lipid membranes.[2]

Caption: Chemical structure of Hyoscine Butylbromide.

The critical point of divergence is the substitution pattern on the nitrogen atom, which fundamentally changes its chemical classification and properties.

Structural_Comparison cluster_N_Butyl Tertiary Amine Center cluster_Hyoscine_Butyl Quaternary Ammonium Center N_Butyl N-Butyl Nor Scopolamine N_Butyl_N N Hyoscine_Butyl Hyoscine Butylbromide Hyoscine_Butyl_N N+ C_Ring1 C (Ring) N_Butyl_N->C_Ring1 C_Ring2 C (Ring) N_Butyl_N->C_Ring2 C_Butyl C (Butyl) N_Butyl_N->C_Butyl N_Butyl_N->Lone_Pair e⁻ HC_Ring1 C (Ring) Hyoscine_Butyl_N->HC_Ring1 HC_Ring2 C (Ring) Hyoscine_Butyl_N->HC_Ring2 HC_Butyl C (Butyl) Hyoscine_Butyl_N->HC_Butyl HC_Methyl C (Methyl) Hyoscine_Butyl_N->HC_Methyl

Caption: Comparison of the nitrogen centers.

Synthesis Pathways: From Scopolamine to its Derivatives

The synthetic routes to these compounds are direct consequences of their target structures.

The production of Hyoscine Butylbromide is a straightforward semi-synthetic process starting from naturally sourced scopolamine.

Protocol: N-Alkylation of Scopolamine

  • Reactant Preparation: Scopolamine base is dissolved in a suitable organic solvent, such as acetonitrile or tetrahydrofuran.[9][10]

  • Addition of Alkylating Agent: An equimolar or slight excess of n-butyl bromide is added to the solution.[9][10]

  • Reaction: The mixture is heated under reflux (e.g., at 65-85°C) for an extended period (20-160 hours) to drive the quaternization reaction to completion.[9][10]

  • Isolation: As the reaction proceeds, the charged product, Hyoscine Butylbromide, often precipitates from the nonpolar solvent. The reaction mixture is then cooled, potentially in an ice bath, to maximize precipitation.[10]

  • Purification: The crude product is collected via filtration and purified by recrystallization, typically from a solvent like methanol, to yield the final crystalline product.[9][10]

Synthesis_Workflow Start Scopolamine Base (Tertiary Amine) Reaction Heating / Reflux (Quaternization) Start->Reaction Reagent n-Butyl Bromide (Solvent: Acetonitrile) Reagent->Reaction Isolation Cooling & Precipitation Reaction->Isolation Purification Filtration & Recrystallization Isolation->Purification Product Hyoscine Butylbromide (Quaternary Ammonium Salt) Purification->Product

Caption: Synthesis workflow for Hyoscine Butylbromide.

The synthesis of N-Butyl Nor Scopolamine is conceptually more complex as it requires starting from or creating the "nor-" compound.

  • Starting Material: The ideal starting material is nor-scopolamine, which lacks the N-methyl group.

  • N-Butylation: Nor-scopolamine would undergo N-alkylation with n-butyl bromide. In this case, the reaction forms a tertiary amine, not a quaternary salt.

  • Alternative Route: If starting from scopolamine, a demethylation step would be required first to create nor-scopolamine, followed by the butylation step. This multi-step process makes it a less direct synthesis.

Analytical Protocols for Structural Elucidation and Differentiation

A self-validating workflow using standard analytical techniques can unequivocally distinguish between these two compounds. The objective is to confirm the nature of the nitrogen atom.

Electrospray Ionization Mass Spectrometry (ESI-MS) is the most direct method for differentiation due to the pre-charged nature of Hyoscine Butylbromide.

Methodology:

  • Prepare dilute solutions (e.g., 1-10 µg/mL) of each sample in a suitable solvent like methanol or acetonitrile/water.

  • Analyze via direct infusion or LC-MS using an ESI source in positive ion mode.

  • Acquire full scan mass spectra over a range of m/z 100-500.

Expected Results:

  • Hyoscine Butylbromide: Will be detected as the pre-existing cation (M⁺) at an m/z corresponding to its cationic portion (C₂₁H₃₀NO₄⁺), which has a monoisotopic mass of approximately 360.2.[14] It will not show a protonated molecule peak ([M+H]⁺).

  • N-Butyl Nor Scopolamine: Will be detected as the protonated molecule ([M+H]⁺). The free base (C₂₀H₂₇NO₄) has a monoisotopic mass of ~345.2, so its [M+H]⁺ ion will appear at m/z ~346.2.

CompoundChemical Formula (Analyzed Ion)Expected m/z (Monoisotopic)Ion Type
N-Butyl Nor Scopolamine C₂₀H₂₈NO₄⁺~346.2[M+H]⁺
Hyoscine Butylbromide C₂₁H₃₀NO₄⁺~360.2M⁺

¹H and ¹³C NMR spectroscopy provide definitive structural confirmation by probing the chemical environment of atoms near the nitrogen.

Methodology:

  • Dissolve samples in a suitable deuterated solvent (e.g., D₂O, MeOD, or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

Expected Results:

  • Key ¹H NMR Difference: The presence of the permanent positive charge in Hyoscine Butylbromide causes significant deshielding (a downfield shift) of the protons on the carbons directly attached to the nitrogen. The signals for the N-CH₃ and the N-CH₂ of the butyl group will be at a higher ppm value compared to the N-CH₂ signal in N-Butyl Nor Scopolamine. Hyoscine Butylbromide will show a distinct N-methyl singlet, which is absent in the N-Butyl Nor Scopolamine spectrum.

  • Key ¹³C NMR Difference: The carbon atoms directly bonded to the quaternary nitrogen in Hyoscine Butylbromide will be significantly shifted downfield compared to those bonded to the tertiary nitrogen in N-Butyl Nor Scopolamine.

A logical workflow ensures efficient and accurate identification.

Analytical_Workflow start Unknown Sample ms Perform ESI-MS (Positive Ion Mode) start->ms result_ms_1 m/z ~346.2 ([M+H]⁺) ms->result_ms_1 Observed result_ms_2 m/z ~360.2 (M⁺) ms->result_ms_2 Observed id_1 Tentative ID: N-Butyl Nor Scopolamine result_ms_1->id_1 Yes id_2 Tentative ID: Hyoscine Butylbromide result_ms_2->id_2 Yes nmr Confirm with NMR id_1->nmr Yes id_2->nmr Yes nmr_check_1 Absence of N-CH₃ signal? Presence of N-H (if salt)? nmr->nmr_check_1 Yes nmr_check_2 Presence of downfield N-CH₃ signal? nmr->nmr_check_2 Yes final_1 Confirmed: N-Butyl Nor Scopolamine nmr_check_1->final_1 Yes final_2 Confirmed: Hyoscine Butylbromide nmr_check_2->final_2 Yes

Caption: Self-validating analytical workflow.

The Pharmacological Consequences of a Single Methyl Group

The structural divergence at the nitrogen atom has profound implications for the drug's behavior in the body, creating two agents with distinct therapeutic profiles.

The most significant pharmacological consequence of quaternization is the inability of Hyoscine Butylbromide to cross the blood-brain barrier.[2][5]

  • Hyoscine Butylbromide: Its permanent positive charge and high polarity make it hydrophilic, effectively preventing its passive diffusion across the lipophilic BBB.[15] This confines its action to the periphery, minimizing CNS side effects.[16]

  • N-Butyl Nor Scopolamine: As a tertiary amine, it is more lipophilic and can exist as a neutral free base at physiological pH. This form is expected to cross the BBB, potentially causing CNS effects similar to scopolamine.

BBB_Passage Blood Bloodstream BBB Blood-Brain Barrier (Lipid Membrane) CNS Central Nervous System N_Butyl N-Butyl Nor Scopolamine (Tertiary Amine, Lipophilic) N_Butyl->BBB Crosses Hyoscine_Butyl Hyoscine Butylbromide (Quaternary Ammonium, Polar) Hyoscine_Butyl->BBB Blocked

Caption: Differential passage across the Blood-Brain Barrier.

The physicochemical differences directly impact the absorption, distribution, metabolism, and excretion (ADME) profiles.

ParameterN-Butyl Nor Scopolamine (Predicted)Hyoscine ButylbromideCitation(s)
Absorption (Oral) Moderate to highVery Low (<1% - 8%)[4][5][15]
Bioavailability Variable, likely higher<1%[5]
Distribution Systemic, including CNSPrimarily restricted to peripheral tissues, especially GI tract[11][15][16]
CNS Penetration YesNo[2][5][15]
Elimination Half-life Variable~5 hours[5][16]
Excretion Primarily renalRenal and Fecal[11][16]

Both molecules act as competitive antagonists at muscarinic acetylcholine receptors, leading to smooth muscle relaxation.[4][17] However, their site of action defines their clinical use.

  • Hyoscine Butylbromide: Its peripheral restriction makes it an ideal antispasmodic for the gastrointestinal, biliary, and genitourinary tracts.[4][16] It provides targeted relief from cramping and pain without the undesirable sedative or cognitive side effects of scopolamine.[2][4]

  • N-Butyl Nor Scopolamine: Its potential for CNS entry means it would likely share the side effect profile of scopolamine, making it unsuitable for use as a purely peripheral antispasmodic.

Conclusion

The cases of N-Butyl Nor Scopolamine and Hyoscine Butylbromide provide a classic textbook example of how a subtle, targeted chemical modification can fundamentally redefine a drug's therapeutic purpose. The core structural difference—a tertiary amine versus a quaternary ammonium cation—is established by the presence or absence of a single N-methyl group. This distinction imparts a permanent positive charge and high polarity to Hyoscine Butylbromide, effectively barring it from the central nervous system. This molecular "gatekeeping" transforms a centrally-acting agent into a peripherally-restricted one, creating a valuable antispasmodic with a significantly improved safety profile. For researchers and drug development professionals, this comparison underscores the critical importance of precise structural understanding in predicting and confirming a molecule's pharmacological behavior and clinical utility.

References

  • Buscopan | Mechanism of Action | MIMS Philippines. (URL: [Link])

  • Tytgat, G. N. (2007). Hyoscine Butylbromide: A Review of its Use in the Treatment of Abdominal Cramping and Pain. Drugs, 67(9), 1343–1357. (URL: [Link])

  • Wikipedia. Hyoscine butylbromide. (URL: [Link])

  • Annex Publishers. Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. (URL: [Link])

  • Sanofi-Aventis Canada Inc. (2021). Product Monograph: Hyoscine Butylbromide Injection. (URL: [Link])

  • Bazayan & Co. Hyoscine Butylbromide CAS 149-64-4. (URL: [Link])

  • Gamal, M. (2016). A review of the analysis of hyoscine N butyl bromide. Analyst, 141(19), 5459-5472. (URL: [Link])

  • Dr.Oracle. (2025). Is Buscopan (hyoscine butylbromide) the same as scopolamine? (URL: [Link])

  • Bloom Tech. (2023). What is the synthesis method of scopolamine butylbromide? (URL: [Link])

  • PubChem. hyoscine-N-butylbromide. (URL: [Link])

  • PubChem. N-Butyl Nor Scopolamine Hydrochloride. (URL: [Link])

  • PubChem. Hyoscine butylbromide. (URL: [Link])

  • Al-Sultan, M. I., et al. (2024). The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration. Journal of Equine Veterinary Science. (URL: [Link])

  • Agilent Technologies. (2019). Hyoscine Butylbromide Analysis by British Pharmacopoeia Method and 1260 Infinity II Prime LC. (URL: [Link])

  • Ali, I., et al. (2023). LC-MS/MS approach for simultaneous assessment of hyoscine N-butyl bromide and ketoprofen in biological fluids and pharmaceuticals. Biomedical Chromatography, 37(5), e5612. (URL: [Link])

  • ResearchGate. ¹H-NMR spectra of quaternary ammonium monomers. (URL: [Link])

  • Google Patents.
  • ResearchGate. 1 H NMR spectra of quaternary ammonium-containing resin propargyl ester... (URL: [Link])

  • Gzella, A., et al. (2011). Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. Molecules, 16(5), 3925-3938. (URL: [Link])

  • Claeys, M., et al. (2007). Formation of Scopolamine from N-Butyl-Scopolammonium Bromide in Cigarettes. Journal of Analytical Toxicology, 31(4), 219-222. (URL: [Link])

  • Renwick, A. G., et al. (1999). Comparison of the effects of a selective muscarinic receptor antagonist and hyoscine (scopolamine) on motion sickness, skin conductance and heart rate. British Journal of Clinical Pharmacology, 47(3), 285-291. (URL: [Link])

  • Wikipedia. Scopolamine. (URL: [Link])

  • PubChem. Butylscopolamine. (URL: [Link])

  • PubChem. Scopolamine-N-butyl. (URL: [Link])

  • Fure, C. R., & Wigner, P. (2025). Comparison of the muscarinic antagonist effects of scopolamine and L-687,306. Semantic Scholar. (URL: [Link])

  • ResearchGate. The molecular formula of hyoscine butylbromide. (URL: [Link])

  • Allen, A. (2025). Amines Identification: Tests for Primary, Secondary & Tertiary Amines. (URL: [Link])

  • Google Patents. CN103864777A - Simple synthesis method of scopolamine butylbromide. (URL: )
  • Ali, N. W., et al. (2013). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. Pharmaceutica Analytica Acta, S7. (URL: [Link])

  • Muth, K., et al. (2017). The effects of the selective muscarinic M3 receptor antagonist darifenacin, and of hyoscine (scopolamine), on motion sickness, skin conductance & cognitive function. British Journal of Clinical Pharmacology, 83(10), 2248-2258. (URL: [Link])

  • ResearchGate. Chemical formation of hyoscine-N-butyl bromide. (URL: [Link])

  • CK-12 Foundation. How can primary, secondary, and tertiary amines be distinguished? (URL: [Link])

  • Shackman, H. M., & Fitch, W. L. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(1), 164-168. (URL: [Link])

  • ResearchGate. The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration. (URL: [Link])

  • Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Butylscopolamine bromide RIA 10 mg film-coated tablets. (URL: [Link])

  • Smith, B. C. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. (URL: [Link])

  • BYJU'S. Identification of Primary Amines, Secondary Amines and Tertiary Amines. (URL: [Link])

  • Khan Academy. (2025). Worked example: Differentiating the types of amines. YouTube. (URL: [Link])

  • ResearchGate. The Calculation of Quaternary Ammonium Salt Yield. (URL: [Link])

  • WestminsterResearch. The Effects of the Selective Muscarinic M3 Receptor Antagonist Darifenacin, and of Hyoscine (scopolamine). (URL: [Link])

Sources

Pharmacological Profiling of N-Butyl Nor Scopolamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Dichotomy

The pharmacological landscape of N-Butyl Nor Scopolamine derivatives is defined by a critical structural bifurcation: the distinction between the tertiary amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-butyl-nor-scopolamine) and the quaternary ammonium salt  (

-butylscopolammonium bromide, commonly Hyoscine Butylbromide).

While both share the tropane alkaloid core of scopolamine ((-)-hyoscine), their pharmacological profiles are diametrically opposed due to the nature of the nitrogen substituent. The tertiary derivative retains lipophilicity and blood-brain barrier (BBB) permeability, acting as a central anticholinergic. In contrast, the quaternary derivative—the clinically dominant form—is restricted to the periphery, serving as a potent gastrointestinal antispasmodic. This guide dissects the Structure-Activity Relationship (SAR), mechanism of action, and synthesis protocols for this molecular class.

Chemical Architecture & SAR

The core scaffold is (-)-Norscopolamine , where the native


-methyl group of scopolamine is excised. Derivatization at this secondary amine dictates the therapeutic window.
Structural Evolution
CompoundNitrogen StatusSubstituentBBB PermeabilityPrimary Activity
Scopolamine Tertiary Amine

HighCNS + Peripheral (Antiemetic/Amnestic)
Norscopolamine Secondary Amine

ModeratePrecursor / Weak Anticholinergic
N-Butyl Nor Scopolamine Tertiary Amine

High Central Anticholinergic / Spasmolytic
Hyoscine Butylbromide Quaternary Salt

Null Peripheral Antispasmodic (GI Selective)
SAR Logic: The Butyl Switch

The introduction of the


-butyl chain influences two key parameters:
  • Lipophilicity (Tertiary Series): Replacing the methyl group with a butyl group in the tertiary amine increases

    
    , potentially enhancing CNS penetration and modifying receptor residence time due to hydrophobic interactions within the muscarinic orthosteric binding pocket.
    
  • Charge Localization (Quaternary Series): When the butyl group is added to the methyl (quaternization), the nitrogen becomes permanently positively charged. This prevents passive diffusion across the lipid bilayer of the BBB, restricting action to the visceral smooth muscle M3 receptors.

Pharmacodynamics: Mechanism of Action

Both derivatives function as competitive antagonists at Muscarinic Acetylcholine Receptors (mAChRs), specifically targeting the M3 subtype responsible for smooth muscle contraction in the gut.

Signaling Pathway Blockade

The therapeutic effect is achieved by blocking the


-coupled signaling cascade. Under normal physiology, Acetylcholine (ACh) binds M3, triggering Calcium release. N-Butyl derivatives prevent this binding.

M3_Signaling_Blockade ACh Acetylcholine (Ligand) M3 M3 Muscarinic Receptor (GPCR) ACh->M3 Activates Drug N-Butyl Scopolamine (Antagonist) Drug->M3 Blocks (Competitive) Gq Gq Protein (Activation) Drug->Gq Prevents Activation M3->Gq Stimulates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Produces ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Intracellular Ca2+ (Surge) ER->Ca Releases Contract Smooth Muscle Contraction Ca->Contract Triggers Relax Muscle Relaxation (Antispasmodic Effect) Contract->Relax Inhibition leads to

Figure 1: Mechanism of M3 receptor antagonism. The drug competes with Acetylcholine, preventing the Gq-PLC-IP3 cascade and inhibiting Calcium release.

Binding Affinity (Ki)
  • Hyoscine Butylbromide: Exhibits high affinity for M3 receptors (

    
    ). However, it is non-selective among M1-M5 subtypes in vitro. Its clinical selectivity for the gut arises from its pharmacokinetic distribution (low systemic absorption), not receptor selectivity.
    
  • N-Butyl Nor Scopolamine: Retains high affinity for muscarinic receptors. Research suggests the butyl chain may interact with hydrophobic pockets in the receptor vestibule, potentially altering dissociation rates compared to the methyl analog.

Experimental Protocols

Synthesis of N-Butyl Nor Scopolamine (Tertiary Amine)

Objective: Selective


-alkylation of Norscopolamine.
Precursor:  (-)-Norscopolamine (CAS: 4684-28-0).
  • Dissolution: Dissolve 1.0 eq of (-)-Norscopolamine in anhydrous Acetonitrile (ACN).

  • Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (

    
    ) to scavenge the HBr formed.
    
  • Alkylation: Dropwise addition of 1.1 eq of 1-Bromobutane .

    • Note: Avoid excess alkyl halide to prevent quaternization (over-alkylation).

  • Reflux: Heat to 60°C for 12–18 hours under Nitrogen atmosphere. Monitor via TLC (Mobile phase: CHCl3/MeOH/NH4OH 90:10:1).

  • Workup: Filter off inorganic salts. Evaporate solvent. Redissolve residue in DCM, wash with water. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel) to isolate the tertiary amine.

Synthesis of Hyoscine Butylbromide (Quaternary Salt)

Objective: Quaternization of Scopolamine. Precursor: (-)-Scopolamine (free base).[1]

  • Reaction: Dissolve Scopolamine in anhydrous Acetone.

  • Quaternization: Add excess (3-5 eq) 1-Bromobutane .

  • Crystallization: Stir at room temperature for 24-48 hours. The quaternary salt is insoluble in acetone and will precipitate as a white solid.

  • Filtration: Filter the precipitate.[1] Wash with cold acetone to remove unreacted scopolamine and butyl bromide.

  • Validation: Check melting point and solubility (soluble in water, insoluble in ether).

Functional Assay: Guinea Pig Ileum Contraction

Objective: Determine


 value (antagonist potency).
  • Tissue Prep: Isolate ileum segments from guinea pig; mount in organ bath containing Tyrode’s solution at 37°C, oxygenated with 95%

    
     / 5% 
    
    
    
    .
  • Equilibration: Apply 1g tension; equilibrate for 60 mins.

  • Agonist Curve: Construct cumulative concentration-response curve for Acetylcholine (

    
     to 
    
    
    
    M).
  • Antagonist Incubation: Wash tissue. Incubate with N-Butyl derivative (e.g., 10 nM) for 20 mins.

  • Re-challenge: Repeat ACh curve.

  • Analysis: Observe the rightward shift in the ACh curve. Calculate Dose Ratio (DR) and plot Schild regression (

    
     vs 
    
    
    
    ) to determine
    
    
    .

Safety & Toxicology Profile

ParameterN-Butyl Nor Scopolamine (Tertiary)Hyoscine Butylbromide (Quaternary)
Systemic Absorption High (Rapidly absorbed)Very Low (<1% oral bioavailability)
CNS Side Effects High Risk (Sedation, cognitive impairment, hallucinations)Minimal (Does not cross BBB)
Peripheral Side Effects Dry mouth, tachycardia, urinary retentionDry mouth, tachycardia (rare at therapeutic doses)
Toxicology Potent anticholinergic toxidrome potential.Low toxicity due to poor absorption; LD50 (IV) is significantly higher than oral.

Critical Research Note: When designing N-butyl derivatives, researchers must explicitly define the target compartment. For gastrointestinal motility disorders, the quaternary structure is non-negotiable to avoid debilitating CNS toxicity. The tertiary N-butyl nor scopolamine remains primarily a tool compound for receptor binding studies or a specific intermediate.

References

  • Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343-1357. Link

  • Banholzer, R., et al. (1985). Synthesis and anticholinergic activity of N-alkyl-norscopolamine derivatives. Arzneimittel-Forschung, 35(1A), 217-220.
  • Samuels, L. A. (2009). Pharmacotherapy of the irritable bowel syndrome. Gastroenterology Clinics of North America, 38(2), 293-311.
  • Weiser, T., & Just, S. (2009). Hyoscine butylbromide (Buscopan) blocks nicotinic acetylcholine receptors in Schistosoma mansoni.[2] PLoS Neglected Tropical Diseases, 3(9), e524. Link

  • Graziano, T. S., et al. (2014). Antispasmodic effect of hyoscine butylbromide on the digestive tract of horses. Veterinary Anaesthesia and Analgesia, 41(3), 282-288.

Sources

Methodological & Application

Application Note: Precision Mobile Phase Engineering for N-Butylnorscopolamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for analytical chemists and pharmaceutical scientists involved in the impurity profiling of Hyoscine Butylbromide (HBB) and the specific analysis of its key degradation product/precursor, N-Butylnorscopolamine .

Executive Summary & Chemical Context

N-Butylnorscopolamine (Chemical Name: 9-butyl-3-oxa-9-azatricyclo[3.3.1.0^2,4]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate) is a critical tertiary amine structurally related to the quaternary ammonium antispasmodic drug Hyoscine Butylbromide (HBB) .[1][2][]

In regulatory contexts (EP/USP), it is often designated as Impurity E .[1]

  • The Analytical Challenge: The separation is governed by the distinct ionic behaviors of the two molecules. HBB is a quaternary ammonium salt (permanently charged), while N-Butylnorscopolamine is a tertiary amine (pH-dependent ionization, pKa ≈ 7.6–7.8).[1][2]

  • Critical Success Factor: The mobile phase must be engineered to retain the polar quaternary parent while resolving the tertiary impurity without peak tailing.

This guide provides two distinct mobile phase protocols:

  • Protocol A (QC Standard): Ion-Pairing Chromatography (IPC) for UV detection (Based on EP 2.2.29).

  • Protocol B (R&D/Bioanalysis): Volatile Buffer System for LC-MS/MS compatibility.

Chemical Logic & Separation Strategy

The Speciation Landscape

Understanding the charge state is prerequisite to mobile phase selection.

  • pH < 5.0: N-Butylnorscopolamine is protonated (

    
    ).[1][2] Both analytes are positively charged.[1] Separation relies on hydrophobic discrimination of the alkyl chains and specific interactions with the stationary phase.
    
  • pH > 8.0: N-Butylnorscopolamine becomes neutral (

    
    ).[1][2] Retention increases significantly on RP columns, but silica stability becomes a risk.[1]
    
Decision Matrix: Buffer Selection

MobilePhaseStrategy Start Select Detection Mode UV UV/Vis (QC/Routine) Start->UV MS LC-MS (R&D/Trace) Start->MS IPC Ion-Pairing Required (Sodium Dodecyl Sulfate) UV->IPC Retain Quaternary Amine Volatile Volatile Buffer Required (Ammonium Formate) MS->Volatile Avoid Source Contamination Phosphate Phosphate Buffer (pH 3.3) + SDS IPC->Phosphate Formate Ammonium Formate (pH 3.0) No SDS Volatile->Formate Outcome1 High Resolution Separates Quaternary Parent Phosphate->Outcome1 Outcome2 High Sensitivity Mass Spec Compatible Formate->Outcome2

Caption: Decision tree for selecting the optimal mobile phase chemistry based on detection requirements.

Detailed Protocols

Protocol A: Ion-Pairing Buffer (UV Detection)

Target: Routine QC, Impurity Profiling (EP Compliant) This method uses Sodium Dodecyl Sulfate (SDS) to form neutral ion pairs with the quaternary ammonium cation, increasing its retention on C18 columns.[1][2]

Reagents Required[1][2][4][5][6][7][8][9]
  • Potassium Dihydrogen Phosphate (

    
    ), HPLC Grade.[1]
    
  • Sodium Dodecyl Sulfate (SDS), >99% purity (Electrophoresis or HPLC grade essential to avoid ghost peaks).

  • Phosphoric Acid (85%), HPLC Grade.[1]

  • Acetonitrile (ACN), Gradient Grade.[1]

  • Milli-Q Water (18.2 MΩ[1][2]·cm).

Step-by-Step Preparation (1 Liter Batch)
  • Buffer Base Preparation:

    • Weigh 7.0 g of Potassium Dihydrogen Phosphate.[7]

    • Dissolve in 900 mL of Milli-Q water in a 1L beaker.

    • Stir magnetically until fully dissolved (approx. 5 mins).

  • pH Adjustment (Critical Step):

    • Calibrate pH meter with pH 4.01 and 7.00 standards.

    • Adjust the buffer pH to 3.3 ± 0.05 using dilute Phosphoric Acid (10% v/v).

    • Why? At pH 3.3, silanol activity is suppressed, and the phosphate buffer capacity is adequate.[1]

  • Ion-Pair Addition:

    • Add 5.8 g of Sodium Dodecyl Sulfate (SDS) to the pH-adjusted buffer.[2][7]

    • Stir gently.[1] Do NOT shake vigorously to avoid foaming.[1]

    • Ensure complete dissolution.[1]

  • Organic Modification:

    • Transfer to a volumetric flask.

    • This aqueous solution is Mobile Phase A .[1][4]

    • Mobile Phase B is typically 100% Acetonitrile or a mixture (e.g., ACN:Water 90:10).[1]

  • Filtration:

    • Filter through a 0.45 µm Nylon or PVDF membrane .

    • Note: SDS solutions can be viscous; ensure vacuum pressure is stable.[1]

Chromatographic Conditions (Protocol A)
ParameterSetting
Column C18 End-capped (e.g., Zorbax SB-C18 or Hypersil BDS), 250 x 4.6 mm, 5 µm
Flow Rate 1.0 - 2.0 mL/min (Adjust for backpressure)
Temperature 25°C (Strict control required for IPC)
Detection UV @ 210 nm
Elution Isocratic or Gradient (Typically ~40% ACN for isocratic)
Protocol B: Volatile Buffer (LC-MS/MS)

Target: Pharmacokinetics, Trace Analysis SDS is incompatible with Mass Spectrometry.[1][2] We substitute IPC with a chaotropic salt approach or HILIC mode, but here we define a robust RP-UHPLC condition.

Reagents Required[1][2][4][5][6][7][8][9]
  • Ammonium Formate, LC-MS Grade.[1][2]

  • Formic Acid, LC-MS Grade ampoules.[1][2]

  • Acetonitrile, LC-MS Grade.[1][2][6]

Step-by-Step Preparation (1 Liter Batch)
  • Aqueous Phase (Mobile Phase A):

    • Weigh 1.26 g Ammonium Formate (20 mM final conc).

    • Dissolve in 950 mL Milli-Q water.

    • Add 2.0 mL Formic Acid.[1]

    • Dilute to 1000 mL.

    • Resulting pH should be approx 3.0 .[1][5]

  • Organic Phase (Mobile Phase B):

    • 90% Acetonitrile / 10% Water / 0.1% Formic Acid.

    • Why 10% water? Prevents precipitation of buffer salts inside the mixing chamber when running high organic gradients.

Chromatographic Conditions (Protocol B)
ParameterSetting
Column Phenyl-Hexyl or Polar-Embedded C18 (e.g., Waters CSH C18), 100 x 2.1 mm, 1.7 µm
Flow Rate 0.3 - 0.5 mL/min
Temperature 40°C
Gradient 5% B to 95% B over 10 mins

System Suitability & Troubleshooting

Operational Workflow

Workflow Weigh Weigh Salts (± 1%) Dissolve Dissolve in H2O (No Organic yet) Weigh->Dissolve pH Adjust pH (Critical Control) Dissolve->pH AddSurf Add SDS (If Protocol A) pH->AddSurf Filter Filter 0.45µm Degas AddSurf->Filter

Caption: Correct sequence of mobile phase preparation to prevent salt precipitation and pH errors.

Troubleshooting Table
IssueProbable CauseCorrective Action
Drifting Retention Times Temperature fluctuation or insufficient equilibration.[1][2]IPC requires long equilibration (>20 column volumes). Use a column oven.
Baseline Noise (UV) Impure SDS or contaminated water.[1]Use "Electrophoresis Grade" SDS.[1] Freshly prepare Milli-Q water.
Precipitation in Pump Mixing SDS buffer with >60% Acetonitrile.Ensure the gradient does not exceed 60% Organic if using high conc. SDS.
Peak Tailing (N-Butylnorscopolamine) Silanol interaction.[1][2]Lower pH to 3.0 or switch to a "Base Deactivated" (BDS) column.

References

  • European Pharmacopoeia (Ph.[1][10] Eur.) . Monograph 2.2.29: Liquid Chromatography; Hyoscine Butylbromide Monograph. (Standard for IPC method and Impurity E definition).

  • Agilent Technologies . (2019).[1][11] Hyoscine Butylbromide Analysis by British Pharmacopoeia Method and 1260 Infinity II Prime LC. Application Note. Link

  • Manfio, J. L., et al. (2012).[1] Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma. Biomedical Chromatography, 26(3). Link

  • Toronto Research Chemicals . N-Butyl Nor Scopolamine Hydrochloride Datasheet. (Structural confirmation of Impurity E). Link[2]

  • PubChem . Scopolamine Butylbromide Compound Summary. Link

Sources

Application Note: High-Performance Liquid Chromatography with UV Detection for the Quantification of N-Butyl Nor Scopolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide and a robust protocol for the quantitative analysis of N-Butyl Nor Scopolamine Hydrochloride, also known as Hyoscine Butylbromide, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. We delve into the scientific rationale for method parameter selection, emphasizing the choice of the optimal UV wavelength. A detailed, step-by-step protocol is provided, including system suitability criteria to ensure data integrity. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the quantification of this widely used antispasmodic agent.

Principle and Rationale

N-Butyl Nor Scopolamine Hydrochloride is a quaternary ammonium compound derived from scopolamine. Its analysis by HPLC with UV detection is a standard method in pharmaceutical quality control. The success of this method hinges on understanding the molecule's physicochemical properties and their influence on chromatographic behavior and UV absorbance.

The Chromophore and UV Wavelength Selection

The chemical structure of N-Butyl Nor Scopolamine Hydrochloride contains a tropic acid ester moiety, which includes a monosubstituted benzene ring. This phenyl group serves as the primary chromophore responsible for its UV absorbance.

  • Causality of Wavelength Choice: A non-conjugated phenyl ring exhibits a strong primary absorption band (π→π* transition) around 205-210 nm and a much weaker secondary band (benzenoid band) around 250-270 nm. For quantitative analysis, maximizing the signal-to-noise ratio is paramount. Therefore, detection is performed at a low wavelength to coincide with the strong primary absorption band. Several official methods and research studies have established 210 nm as the optimal wavelength for achieving maximum sensitivity and accuracy in the quantification of this compound.[1][2][3] While this low wavelength can be susceptible to interference from mobile phase components or excipients, proper method development, including the use of high-purity solvents and a well-chosen stationary phase, mitigates these risks. The European Pharmacopoeia monograph specifically mandates detection at 210 nm for related substances testing, underscoring its suitability.[3] The compound is noted to have a generally low UV absorbance character, making the choice of a high-energy wavelength critical for sensitivity.[4][5]

Chromatographic Principles

The protocol employs reversed-phase chromatography, the most common mode for pharmaceutical analysis.

  • Stationary Phase: An octadecylsilyl (C18) or octylsilyl (C8) silica gel column is the stationary phase of choice.[1][3] These nonpolar phases provide effective retention for the moderately polar N-Butyl Nor Scopolamine cation through hydrophobic interactions.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile) is used.[1][3][6] The buffer controls the pH and ionic strength, which is crucial for achieving symmetrical peak shapes and consistent retention times for the quaternary amine. Adjusting the pH to the acidic range (e.g., pH 3.3-3.9) ensures the silanol groups on the silica backbone are protonated, minimizing undesirable secondary interactions with the analyte.[1][3]

Experimental Protocol

This protocol is a validated starting point and may require minor adjustments based on the specific instrumentation and column used in your laboratory.

Apparatus and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, nylon or PTFE).

  • HPLC vials.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards
  • N-Butyl Nor Scopolamine Hydrochloride Reference Standard (USP or EP grade).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade).

  • Phosphoric Acid or Trifluoroacetic Acid (TFA) (analytical grade).

  • Water (HPLC grade or Milli-Q®).

Solution Preparation
  • Mobile Phase Preparation (Example): Prepare a 7.0 g/L solution of potassium dihydrogen phosphate in water. In a separate vessel, mix 605 mL of this buffer with 410 mL of acetonitrile. Adjust the pH of the final mixture to 3.3 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter and degas before use. (This is based on the European Pharmacopoeia method for related substances).[3]

  • Diluent: The mobile phase is recommended as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of N-Butyl Nor Scopolamine Hydrochloride Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation (from Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to one average tablet weight (e.g., containing 10 mg of the active ingredient) and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL. Further dilution may be necessary to match the working standard concentration.

HPLC-UV Method Parameters

The following parameters provide a robust method for analysis.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase See Section 2.3 (e.g., Acetonitrile/Phosphate Buffer)
Flow Rate 1.0 mL/min[1][6]
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 210 nm [1][2][3]
Run Time Approx. 15 minutes (ensure elution of all components)

System Validation and Data Analysis

To ensure the trustworthiness of the results, system suitability must be established before analysis.

System Suitability Testing (SST)

Inject the working standard solution in replicate (n=5 or 6) and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time
Calculation

The concentration of N-Butyl Nor Scopolamine Hydrochloride in the sample is calculated using the peak areas from the chromatograms of the standard and sample solutions.

Assay (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow from preparation to final reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing std_prep Standard Preparation hplc HPLC System (Pump, Autosampler, Column) std_prep->hplc smp_prep Sample Preparation smp_prep->hplc mob_phase Mobile Phase Preparation mob_phase->hplc Eluent uv_det UV Detector (λ = 210 nm) hplc->uv_det Analyte Elution acquisition Data Acquisition (Chromatogram) uv_det->acquisition Signal sst System Suitability Test (SST) acquisition->sst report Quantification & Reporting sst->report Pass/Fail

Caption: HPLC-UV analytical workflow for N-Butyl Nor Scopolamine Hydrochloride.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, sensitive, and accurate means for the quantitative determination of N-Butyl Nor Scopolamine Hydrochloride in pharmaceutical dosage forms. The selection of a 210 nm UV detection wavelength is critical for achieving the necessary sensitivity due to the compound's inherent low UV absorbance. Adherence to the described protocol, including rigorous system suitability testing, will ensure the generation of high-quality, reproducible data suitable for research and quality control environments. For analysis in complex biological matrices or for detecting ultra-trace levels, more sensitive techniques such as LC-MS/MS may be required.[7][8]

References

  • Ali, N. W., Gamal, M., & Abdelkawy, M. (2017). Simultaneous determination of hyoscine N-butyl bromide and paracetamol in their binary mixture by RP-HPLC method. Arabian Journal of Chemistry, 10, S1868–S1874. [Link]

  • Gamal, M. (2015). Analytical review: analytical techniques for hyoscine N butyl bromide. Analyst, 140(18), 6133-6142. [Link]

  • Mendeley. (2017). Simultaneous determination of hyoscine N-butyl bromide and paracetamol in their binary mixture by RP-HPLC method. [Link]

  • Adnan, A. Z., et al. (2014). QUANTITATIVE DETERMINATION OF HYOSCINE BUTYLBROMIDE (TABLET) IN COMMERCIAL DOSAGE FORM MARKETED AN USED IN MAIDUGURI METROPOLIS, NIGERIA. International Research Journal of Pharmacy, 5(3), 189-195. [Link]

  • Suenaga, E. M., et al. (2017). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. Biomedical Chromatography, 31(3), e3821. [Link]

  • Favreto, W. A. J., et al. (2012). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study. Drug Testing and Analysis, 4(3-4), 215-221. [Link]

  • Semantic Scholar. (n.d.). Analytical review: analytical techniques for hyoscine N butyl bromide. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2012). Hyoscine Butylbromide Monograph. European Pharmacopoeia 7.0. [Link] (Note: Direct deep link to monograph requires subscription; linking to main EDQM site).

  • Farmacia Journal. (n.d.). HPLC method for the simultaneous determination of the components of an aqueous antidote solution. [Link]

  • National Center for Biotechnology Information. (n.d.). Scopolamine. PubChem Compound Summary. [Link]

  • Annex Publishers. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. [Link]

  • Wiley Online Library. (2012). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma. Drug Testing and Analysis. [Link]

  • Japanese Pharmacopoeia. (n.d.). Scopolamine Butylbromide Monograph. Official Monographs for Part I. [Link]

Sources

Application Note: High-Efficiency Extraction of N-Butyl Scopolamine Derivatives from Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the extraction of N-Butyl Scopolamine derivatives from plasma.

Executive Summary & Chemical Context

This guide addresses the sample preparation of N-Butyl Scopolamine derivatives. A critical distinction must be made immediately regarding nomenclature to ensure the correct extraction mechanism is selected:

  • Hyoscine Butylbromide (HBB): The quaternary ammonium pharmaceutical (active drug). It is permanently positively charged regardless of pH.

  • N-Butyl Nor Scopolamine: The tertiary amine derivative (impurity or metabolite) where the methyl group of scopolamine is replaced by a butyl group (C₂₀H₂₇NO₄). This compound is pH-dependent (can be neutral or charged).

The Challenge: Standard C18 Reversed-Phase extraction fails for quaternary amines (HBB) due to their permanent polarity and lack of retention. Furthermore, liquid-liquid extraction (LLE) with dichloromethane, while possible, suffers from low recovery and environmental toxicity.

The Solution: This protocol prioritizes Weak Cation Exchange (WCX) SPE for the quaternary compound and Mixed-Mode Strong Cation Exchange (MCX) for the tertiary "Nor" derivative. This ensures a self-validating system where retention is governed by specific ionic interactions rather than non-specific hydrophobic binding.

Analyte Chemistry & Sorbent Selection Logic

Understanding the pKa and LogP is the foundation of this protocol.

AnalyteStructure TypeCharge StatePrimary ChallengeRecommended Sorbent
N-Butylscopolamine (HBB) Quaternary AmineAlways Positive (+) Too polar for C18; Does not neutralize at high pH.WCX (Weak Cation Exchange)
N-Butyl Nor Scopolamine Tertiary AminePositive at pH < 9Neutral at pH > 10Requires pH manipulation for elution.MCX (Strong Cation Exchange)
Decision Logic for Method Selection

The following decision tree illustrates the scientific rationale for selecting the extraction pathway.

ExtractionLogic Start Analyte Identification Q1 Is the Nitrogen Quaternary? Start->Q1 Yes Yes (e.g., Hyoscine Butylbromide) Q1->Yes Permanent Charge No No (e.g., N-Butyl Nor Scopolamine) Q1->No pH Dependent Chal1 Challenge: Permanently Charged Cannot be neutralized by Base Yes->Chal1 Chal2 Challenge: Weak Base Can be neutralized No->Chal2 Sol1 USE WCX SPE (Weak Cation Exchange) Chal1->Sol1 Sol2 USE MCX SPE (Strong Cation Exchange) Chal2->Sol2 Mech1 Mechanism: Bind at pH 7 Elute with Acid (Protonate Sorbent) Sol1->Mech1 Mech2 Mechanism: Bind at pH 4 Elute with Base (Neutralize Analyte) Sol2->Mech2

Figure 1: Sorbent selection logic based on the nitrogen charge state of the scopolamine derivative.

Protocol A: Extraction of Quaternary N-Butylscopolamine (Primary Drug)

Target: Hyoscine Butylbromide (HBB) Mechanism: Ionic retention on a carboxylate (COO⁻) sorbent. Elution occurs by acidifying the solvent, which protonates the sorbent (turning COO⁻ into COOH), releasing the permanently positive drug.

Materials
  • SPE Plate/Cartridge: Polymeric WCX (e.g., Oasis WCX, Strata-X-CW, or ISOLUTE HCX-Q).

  • Internal Standard (IS): N-Butylscopolamine-d9 or N-Methylhomatropine.

  • Sample: 200 µL Human Plasma.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Add 20 µL of Internal Standard solution to 200 µL plasma.

    • Add 200 µL of 50 mM Ammonium Acetate (pH 7.0) .

    • Why: This adjusts plasma to neutral pH, ensuring the WCX sorbent (pKa ~4.5) is negatively charged (deprotonated) and ready to bind the positive drug.

    • Vortex for 30s and centrifuge at 10,000 x g for 5 min to pellet particulates.

  • Conditioning:

    • 1 mL Methanol.[1]

    • 1 mL Water.

  • Loading:

    • Load the pre-treated plasma sample (~400 µL) onto the cartridge.

    • Flow rate: 1 mL/min (gravity or low vacuum).

  • Wash Steps (Critical for Matrix Removal):

    • Wash 1: 1 mL 50 mM Ammonium Acetate (pH 7.0) .

      • Function: Removes proteins and salts while keeping the drug ionically bound.

    • Wash 2: 1 mL 100% Methanol .

      • Function: Removes hydrophobic interferences (lipids/phospholipids). The quaternary amine remains bound via ionic interaction.

  • Elution:

    • Apply 2 x 250 µL of 2% Formic Acid in Methanol .

    • Mechanism:[1] The acid lowers the pH < 3. The carboxylate groups on the sorbent become protonated (neutral), releasing the positively charged N-butylscopolamine.

  • Post-Elution:

    • Evaporate to dryness under N₂ stream at 40°C.

    • Reconstitute in 100 µL Mobile Phase (90:10 Water:Acetonitrile + 0.1% FA).

Protocol B: Extraction of Tertiary N-Butyl Nor Scopolamine (Metabolite)

Target: N-Butyl Nor Scopolamine (Tertiary Amine) Mechanism: Standard Mixed-Mode Cation Exchange (MCX). Elution occurs by basifying the solvent to neutralize the analyte.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Add 200 µL 2% Phosphoric Acid to 200 µL plasma.

    • Why: Acidification (pH ~2-3) ensures the tertiary amine is fully protonated (positively charged) to bind to the sulfonate groups of the MCX sorbent.

  • Conditioning:

    • 1 mL Methanol -> 1 mL Water.

  • Loading:

    • Load acidified sample.[2]

  • Wash Steps:

    • Wash 1: 1 mL 0.1 N HCl . (Removes proteins/neutral impurities).

    • Wash 2: 1 mL Methanol .[1] (Removes hydrophobic neutrals).

  • Elution:

    • Apply 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1] High pH (>10) deprotonates the tertiary amine, making it neutral. It releases from the sorbent and dissolves in the organic solvent.

LC-MS/MS Analytical Conditions

Due to the polarity of these compounds, standard C18 chromatography often results in poor peak shape and early elution (ion suppression zone). A HILIC or PFP (Pentafluorophenyl) column is recommended.

ParameterCondition
Column Kinetex PFP (2.1 x 100 mm, 1.7 µm) OR HILIC Silica
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-1 min: 10% B (Trapping)1-5 min: 10% -> 90% B5-6 min: 90% B (Wash)6.1 min: 10% B (Re-equilibration)
MS Mode ESI Positive (+)
MRM Transitions HBB: 360.3 → 138.0 (Quant), 360.3 → 194.0 (Qual)Nor-Derivative: 346.2 → 138.0 (Estimated based on -CH2 loss)

Validation & Troubleshooting (Self-Validating Systems)

Recovery Check (The "Post-Column Infusion" Test)

To validate that the extraction removed matrix effects:

  • Infuse a constant stream of the analyte post-column.

  • Inject a blank plasma extract (prepared via the protocols above).

  • Pass Criteria: No significant dip (suppression) or peak (enhancement) in the baseline at the retention time of the analyte.

Common Pitfalls
  • Low Recovery on WCX (Protocol A): Usually caused by incorrect pH during loading. If the sample is acidic (< pH 4), the sorbent will not be charged, and the drug will flow through. Ensure Load pH is 6.0 - 7.5.

  • Early Elution on LC: Quaternary amines interact with silanols on standard C18 columns, causing tailing. Use a PFP column (pi-pi interactions) or add ammonium formate buffer to mask silanols.

Visualizing the WCX Mechanism

This diagram details the specific ionic switch used in Protocol A, which is the most common point of failure for researchers unfamiliar with quaternary amines.

WCX_Mechanism cluster_load LOADING (pH 7) cluster_elute ELUTION (Acidic MeOH) Sorbent1 Sorbent (COO-) Negative Drug1 Drug (N+) Positive Sorbent1:neg->Drug1:pos Strong Ionic Bond Acid Formic Acid (H+) Sorbent2 Sorbent (COOH) Neutral Acid->Sorbent2 Protonates Sorbent Drug2 Drug (N+) Released Sorbent2->Drug2 Bond Broken

Figure 2: Mechanism of Weak Cation Exchange (WCX) for Quaternary Amines. The "Switch" is the sorbent, not the drug.

References

  • Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Annex Publishers. (2019). Detailed validation of SPE methods for quaternary scopolamine derivatives. Link

  • Generic Method for the Extraction of Quaternary Amines. Biotage Application Notes. Explains the theory of WCX (HCX-Q) for permanently charged compounds. Link

  • Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine. Journal of Chromatography B. Comparison of protein precipitation vs. SPE. Link

  • PubChem Compound Summary: N-Butylscopolamine. National Center for Biotechnology Information. Chemical structure and properties (CID 9004).[3] Link

  • PubChem Compound Summary: N-Butyl Nor Scopolamine Hydrochloride. National Center for Biotechnology Information. Structure confirmation for the tertiary amine derivative (CID 71314450). Link

Sources

Troubleshooting & Optimization

troubleshooting peak tailing in N-Butyl Nor Scopolamine HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Identification

Welcome to the technical support center. You are likely experiencing severe peak tailing (Symmetry Factor > 2.0) with N-Butyl Scopolamine .[1]

Before proceeding, we must clarify the chemical nature of your analyte, as "N-Butyl Nor Scopolamine" is often used interchangeably with Hyoscine Butylbromide (Scopolamine Butylbromide) in loose laboratory terminology, though they are chemically distinct.

  • Scenario A: Hyoscine Butylbromide (Quaternary Amine)

    • Structure: N-methyl-N-butyl ammonium cation.

    • Charge: Permanently positively charged (+) regardless of pH.

    • Tailing Cause: Strong ionic interaction with anionic silanols (Si-O⁻) on the column backbone.[2]

    • Prevalence: 95% of cases. This guide focuses primarily on this scenario.

  • Scenario B: N-Butyl-Nor-Scopolamine (Tertiary Amine)

    • Structure: The methyl group of scopolamine is replaced by a butyl group.

    • Charge: pH-dependent.

    • Tailing Cause: Incomplete protonation or silanol interaction at mid-pH.[2]

Diagnostic Triage: The Decision Tree

Use this logic flow to determine your troubleshooting path.

TroubleshootingTree Start START: Peak Tailing Detected (As > 1.5) CheckMolecule Is the analyte a Quaternary Amine? (Hyoscine Butylbromide) Start->CheckMolecule YesQuad YES (Perm. Charge) CheckMolecule->YesQuad Most Likely NoTert NO (Tertiary Amine) CheckMolecule->NoTert Impurity/Derivative StrategyA STRATEGY A: Silanol Suppression YesQuad->StrategyA StrategyB STRATEGY B: pH Control (pH > pKa + 2) NoTert->StrategyB SubStrat1 1. Chaotropic Agents (TFA/Perchlorate) StrategyA->SubStrat1 LC-MS Compatible SubStrat2 2. Ion Pairing (Octanesulfonate/SDS) StrategyA->SubStrat2 UV Only / Robust

Figure 1: Diagnostic logic for selecting the correct mobile phase strategy based on amine classification.

The Science of Tailing: Why does it happen?

The "Cation Exchange" Mechanism

N-Butyl Scopolamine (Quaternary) tails because it acts as a cation exchanger. The silica support in your C18 column contains residual silanol groups (Si-OH).[3] Even in "end-capped" columns, some silanols remain.[3][4]

  • The Interaction: The permanently positive quaternary nitrogen binds electrostatically to ionized silanols (Si-O⁻).

  • The Result: A mixed-mode retention mechanism (Hydrophobic + Ionic) causes the peak to "drag" or tail significantly.[4]

Visualizing the Problem & Solution

The diagram below illustrates how Chaotropic Agents (like Perchlorate) or Ion Pairing Agents (like Octanesulfonate) solve this by masking the charge.

InteractionMechanism cluster_solution The Fix: Ion Masking Analyte N-Butyl Scopolamine (+) Silanol Silanol (Si-O⁻) Analyte->Silanol Strong Attraction (Causes Tailing) Blocker Chaotrope/Ion Pair (ClO4⁻ / R-SO3⁻) Analyte2 Analyte (+) NeutralPair Neutral Pair Analyte2->NeutralPair Blocker2 Anion (-) Blocker2->NeutralPair

Figure 2: Mechanism of tailing caused by silanol interaction and the neutralization effect of mobile phase additives.

Troubleshooting Q&A: Specific Scenarios

Q1: I am using a standard Phosphate Buffer at pH 3.0, but the tailing factor is still 1.8. Why?

Answer: Phosphate is a kosmotropic anion; it promotes structured water around the analyte and does not effectively mask the positive charge of the quaternary amine.

  • The Fix: You must switch to a Chaotropic anion or an Ion Pairing reagent.

  • Recommendation: Add Sodium 1-Octanesulfonate (10-20 mM) to your buffer. This is the standard pharmacopeial approach for this molecule. The sulfonate anion forms a neutral ion pair with the scopolamine cation, preventing it from "seeing" the silanols.

Q2: I cannot use Ion Pairing agents because I am using LC-MS. What do I do?

Answer: Non-volatile ion pairing agents (sulfonates) will ruin your MS source.

  • The Fix: Use TFA (Trifluoroacetic Acid) or PFPA (Pentafluoropropionic Acid) .

  • Why: TFA acts as a volatile ion-pairing agent. The trifluoroacetate anion pairs with the quaternary amine.

  • Protocol: Use 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B). If tailing persists, increase TFA to 0.2% (Note: This may suppress MS ionization slightly, but peak shape is prioritized).

Q3: My retention time is shifting, and the peak is tailing.

Answer: This is classic "Column Equilibration Hysteresis" common with quaternary amines. The analyte is slowly saturating the active sites on the silica.

  • The Fix: You need a "Sacrificial Base" or higher buffer strength.

  • Protocol: Ensure your buffer concentration is at least 50 mM . If using UV detection, add Triethylamine (TEA) at 0.1% to the mobile phase. TEA competes for the silanol sites, effectively blocking them from the scopolamine.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (UV Detection)

Best for QC, purity analysis, and maximum symmetry.

ParameterSpecificationNotes
Column C18, End-capped, 5µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)High purity silica (Type B) is mandatory.
Mobile Phase A Buffer Solution (pH 3.0)Recipe: Dissolve 6.8g KH₂PO₄ and 1.0g Sodium 1-Octanesulfonate in 1L water. Adjust pH to 3.0 with dilute Phosphoric Acid.
Mobile Phase B AcetonitrileHPLC Grade.[5]
Isocratic Ratio 60% Buffer : 40% ACNAdjust ACN ±5% to tune retention time.
Flow Rate 1.0 mL/mL
Temperature 30°C - 40°CHigher temp improves mass transfer and symmetry.
Expected Symmetry < 1.3
Protocol B: The "Modern" Approach (LC-MS Compatible)

Best for identification and bioanalysis.

ParameterSpecificationNotes
Column C18 Hybrid Particle (e.g., Waters BEH C18 or Phenomenex Kinetex XB-C18)Hybrid particles have fewer silanols.
Mobile Phase A 10mM Ammonium Formate + 0.1% Formic Acid Alternatively, use 0.05% TFA if MS sensitivity allows.
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 60% B over 10 mins
Expected Symmetry < 1.5

Summary of Data & Expectations

The following table summarizes the expected impact of different additives on the symmetry factor (


) of N-Butyl Scopolamine.
Additive TypeExample CompoundMechanismExpected

Risk Factor
None (Standard) Phosphate/Formate onlyNo masking2.0 - 3.5 Severe Tailing
Sacrificial Base Triethylamine (TEA)Competes for Silanols1.4 - 1.6 pH limitations
Chaotropic Salt Sodium Perchlorate (NaClO₄)Disrupts solvation shell1.2 - 1.4 Non-volatile
Ion Pair (Strong) Sodium OctanesulfonateNeutralizes Charge1.0 - 1.2 Slow equilibration
Volatile IP TFA (Trifluoroacetic Acid)Weak Ion Pairing1.3 - 1.5 MS Suppression

References

  • Japanese Pharmacopoeia (JP). Official Monographs: Scopolamine Butylbromide. (Method utilizes Sodium Lauryl Sulfate/Octanesulfonate systems for peak symmetry).

  • Phenomenex Technical Notes. How to Reduce Peak Tailing in HPLC. (Discussion on silanol interactions and quaternary amines).

  • Welch Materials. Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. (Explains the mechanism of Perchlorate/TFA on cationic analytes).

  • Agilent Technologies. It Isn't Always The Column: Troubleshooting Your HPLC Separation. (Guide on extra-column effects and mobile phase optimization).

  • Element Lab Solutions. Peak Tailing in HPLC - Causes and Solutions. (Detailed breakdown of asymmetry calculations and silanol suppression).

Sources

Technical Support Center: N-Butylnorscopolamine Retention Time Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting HPLC Retention Time (RT) Instability for N-Butylnorscopolamine and Related Scopolamine Derivatives Audience: Analytical Chemists, QC Specialists, Method Development Scientists

Executive Summary: The Core Challenge

N-Butylnorscopolamine (often analyzed alongside or as an impurity of Scopolamine Butylbromide ) presents a unique chromatographic challenge due to its nitrogen chemistry.[1] Depending on the specific derivative (tertiary amine vs. quaternary ammonium salt), the molecule exhibits strong interactions with residual silanols on silica columns.

Most pharmacopoeial methods (USP/EP/BP) utilize Ion-Pair Chromatography (IPC) —typically using Sodium Dodecyl Sulfate (SDS)—to retain these polar, basic compounds.[1] The reproducibility issues you are facing are likely not due to the molecule itself, but rather the thermodynamic instability of the ion-pair reagent on the stationary phase .

This guide moves beyond basic "check the pump" advice to address the physicochemical root causes of RT drift in IPC methods.

Module 1: Troubleshooting Logic & Diagnostics

Q: Why does my retention time drift systematically during a sequence?

A: You are likely experiencing "Thermal Hysteresis" or "Ion-Pair Stripping." [1]

In Ion-Pair Chromatography, the stationary phase is not just the C18 ligand; it is the C18 ligand + Adsorbed Ion-Pair Reagent . This adsorption equilibrium is highly sensitive to temperature and organic modifier concentration.[1]

  • The Mechanism: If the column temperature fluctuates by even

    
    , the amount of SDS adsorbed on the column changes, altering the effective capacity factor (
    
    
    
    ).
  • The Fix:

    • Thermostatting: Ensure the column compartment is actively thermostatted (Peltier), not just passive. Pre-heat the mobile phase if flow rates exceed 1.5 mL/min.[1]

    • Mobile Phase Recirculation (during equilibration): Do not run "fresh" mobile phase immediately. The column must be in equilibrium with the specific batch of ion-pair reagent.

Q: Why do I see batch-to-batch RT shifts when preparing new mobile phases?

A: pH precision regarding the "Amine vs. Quaternary" selectivity.

N-Butylnorscopolamine (tertiary amine) and Scopolamine Butylbromide (quaternary ammonium) respond differently to pH.[1]

  • Quaternary Ammonium: Charge is permanent; retention is driven purely by ion-pairing and hydrophobic interaction.[1]

  • Tertiary Amine (Impurity): Charge depends on pH relative to pKa.[1]

  • The Risk: If your buffer pH varies by

    
     units, the ionization state of the impurity changes, shifting its RT relative to the parent drug. This changes the Selectivity (
    
    
    
    )
    , causing peak overlap or RT failure.
Q: How do I eliminate "Ghost Peaks" or carryover?

A: The "Stickiness" of the Quaternary Amine. Quaternary amines bind aggressively to glass, stainless steel, and PEEK.

  • The Fix: Use a needle wash solution containing acidified methanol (e.g., 50:50 MeOH:Water + 0.1% Perchloric Acid or Phosphoric Acid) to protonate silanols and repel the cationic analyte.

Module 2: Visualizing the Troubleshooting Workflow

The following logic tree outlines the decision process for diagnosing RT instability specific to Ion-Pair methods.

RT_Troubleshooting Start Issue: Retention Time Drift Check_Type Is the drift random or systematic? Start->Check_Type Systematic Systematic (Trend) Check_Type->Systematic Drifting one direction Random Random (Jitter) Check_Type->Random Bouncing up/down Temp_Check Check Column Temp Stability (IPC is thermosensitive) Systematic->Temp_Check Equilibration Insufficient Equilibration? (SDS requires >50 col volumes) Systematic->Equilibration Pump_Check Check Pump Mixing (Gradient Ripple?) Random->Pump_Check pH_Check Check Buffer pH (Critical for Amine/QAC separation) Random->pH_Check Action_Thermostat Action: Use Peltier & Pre-heater Temp_Check->Action_Thermostat Action_Protocol Action: Run 'Passivation' Protocol (See Below) Equilibration->Action_Protocol Action_Premix Action: Premix Mobile Phase (Avoid on-line mixing for IPC) Pump_Check->Action_Premix

Caption: Diagnostic logic for distinguishing between thermodynamic instability (systematic drift) and mechanical/chemical inconsistency (random drift) in IPC methods.

Module 3: Critical Experimental Protocols

Protocol A: The "Hysteresis-Free" Column Equilibration

Standard equilibration (10-20 mins) is insufficient for SDS-based mobile phases.[1]

Objective: Establish a stable monolayer of ion-pair reagent on the stationary phase.

StepSolvent/CompositionFlow RateDurationMechanism
1.[1][2] Strip 50:50 Methanol:Water (No Buffer)1.0 mL/min20 minRemoves old buffer salts, but not necessarily all SDS.
2.[1] Passivate Mobile Phase (High SDS Conc.)1.5 mL/min30 minFloods the column with ion-pair reagent to saturate binding sites.[1]
3. Stabilize Working Mobile PhaseMethod Flow60 min Allows the adsorption equilibrium to settle at the working temperature.

Scientist's Note: Once a column is used for Ion-Pair Chromatography (SDS/Octanesulfonate), dedicate it to that method . You will never fully strip the reagent to restore the original C18 character [1].

Protocol B: Mobile Phase Preparation (Gravimetric)

Volumetric preparation introduces errors in organic/aqueous ratio, shifting RT.

  • Do not use graduated cylinders for the organic portion.

  • Weigh the water and the organic modifier (Methanol/Acetonitrile) into the flask.

  • Add the Ion-Pair reagent (SDS) as a solid to the aqueous portion before adding the organic to prevent precipitation.

  • Filter through 0.22 µm nylon.[1] SDS micelles can scatter light; filtration ensures optical clarity for UV detection at low wavelengths (210 nm) [2].[1]

Module 4: Mechanism of Action (The "Why")

Understanding the interaction is key to fixing it.[1] The diagram below illustrates the competition between the Quaternary Ammonium Salt (Drug) and the Amine (Impurity) for the Ion-Pair sites.

IPC_Mechanism cluster_column Stationary Phase Surface cluster_analytes Analytes C18 C18 Ligand SDS SDS (Ion Pair) C18->SDS Hydrophobic Adsorption Silanol Residual Silanol (Active Site) SDS->Silanol Masking Effect (Improves Shape) QAC Scopolamine Butylbromide (Perm. Charge +) SDS->QAC Ionic Retention (Primary) Amine N-Butylnorscopolamine (pH Dependent +) SDS->Amine Ionic Retention (If pH < pKa) Silanol->QAC Tailing/Irreversibility (Unwanted)

Caption: The Ion-Pair Reagent (SDS) serves two roles: it creates retention sites for the cationic drug (QAC) and masks silanols to prevent peak tailing.

References

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from

  • Agilent Technologies. (2019).[1][3][4] Hyoscine Butylbromide Analysis by British Pharmacopoeia Method and 1260 Infinity II Prime LC. Application Note 5994-0947EN.[1] Retrieved from

  • Separation Science. (2023). Too Much Ion Pairing Reagents - Troubleshooting Guide. Retrieved from

  • British Pharmacopoeia. (2019).[1][3] Hyoscine Butylbromide Monograph (2.2.29). London: MHRA.[1]

  • LGC Standards. (n.d.). N-Butyl Nor Scopolamine Hydrochloride Product Sheet. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Linearity & Range for N-Butylscopolamine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for N-Butylscopolamine (the active moiety of Scopolamine Butylbromide), focusing on linearity, range, and quantification strategies.[1]

Nomenclature Alert: While "N-Butylnorscopolamine" is chemically defined as the tertiary amine derivative (CAS 22235-98-9), in practical pharmaceutical analysis, the term is frequently conflated with the quaternary ammonium cation N-Butylscopolamine (the pharmacologically active component of Buscopan). This guide focuses on the Quaternary Cation (N-Butylscopolamine) , as it represents the primary analyte in pharmacokinetic (PK) and quality control (QC) contexts, while referencing the tertiary amine as a critical impurity where relevant.

Executive Analysis: The Linearity-Sensitivity Trade-off

In the development of quantification protocols for N-Butylscopolamine, researchers face a binary choice dictated by the biological matrix and required sensitivity. The linearity of the calibration curve is not an intrinsic property of the molecule but a function of the detection mechanism.

  • Scenario A: Pharmacokinetic/Bioequivalence Studies (Plasma/Urine)

    • Requirement: Ultra-trace detection (pg/mL range).

    • Challenge: The quaternary ammonium structure leads to poor membrane permeability and low bioavailability (<1%), resulting in extremely low plasma concentrations (

      
       ng/mL for a 10mg dose).
      
    • Solution: LC-MS/MS (ESI+) .

  • Scenario B: Pharmaceutical Quality Control (Formulations)

    • Requirement: High precision at therapeutic doses (mg/mL range).

    • Challenge: High concentration saturation and impurity separation (Impurity A, B, E).

    • Solution: HPLC-UV or Spectrophotometry .[2]

Comparative Performance Matrix
FeatureMethod A: LC-MS/MS (Bioanalytical) Method B: HPLC-UV (QC/Formulation)
Primary Application Human Plasma/Urine PK StudiesTablet/Injection Purity & Potency
Linearity Range 1.0 – 1000 pg/mL (Ultra-Low)0.5 – 200 µg/mL (High)
Linearity (

)

(Weighted

)

(Unweighted)
LOD / LLOQ ~0.01 ng/mL / 0.03 ng/mL~0.14 µg/mL / 0.42 µg/mL
Selectivity Mass-resolved (m/z 360.3

138.[3]0)
Chromatographically resolved (Resolution > 2.5)
Matrix Effects High risk (Ion Suppression)Low risk (Spectral interference)

Deep Dive: LC-MS/MS Calibration Architecture

For Bioequivalence and Pharmacokinetic Profiling

The "Gold Standard" for N-Butylscopolamine analysis uses Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The cationic nature of the molecule makes it ideal for Electrospray Ionization (ESI) in positive mode.

A. The Self-Validating Protocol

To ensure data integrity, the protocol must be self-validating . This is achieved by using a deuterated internal standard (IS), N-Butylscopolamine-d9 . The IS co-elutes and experiences the exact same matrix suppression/enhancement as the analyte, normalizing the response ratio.

Step-by-Step Workflow:

  • Sample Preparation (LLE vs. SPE):

    • Technique: Liquid-Liquid Extraction (LLE) with Dichloromethane is preferred over Protein Precipitation (PPT) alone to remove phospholipids that cause ion suppression.

    • Protocol: Mix 300 µL plasma + 50 µL IS + 4 mL Dichloromethane. Vortex (2 min), Centrifuge (4000g, 10 min). Evaporate organic layer; reconstitute in mobile phase.

  • Chromatographic Separation:

    • Column: C18 or Phenyl-Hexyl (50 x 2.1 mm, 1.7 µm). Phenyl phases offer unique selectivity for the tropane ring.

    • Mobile Phase: Acetonitrile : 5mM Ammonium Formate + 0.1% Formic Acid (Isocratic or Gradient). Acidic pH is crucial to maintain the ionization state and peak shape.

  • Mass Spectrometry (MRM Mode):

    • Ionization:[1][4][5] ESI Positive.[1][6]

    • Transitions:

      • Analyte (N-Butylscopolamine):

        
         360.3 
        
        
        
        138.0 (Quantifier), 360.3
        
        
        194.0 (Qualifier).
      • Internal Standard (d9):

        
         369.3 
        
        
        
        147.0.
B. Linearity & Range Specifications
  • Dynamic Range: 1 pg/mL to 1000 pg/mL (or 0.03 ng/mL to 10 ng/mL).

  • Regression Model: Due to the wide dynamic range (3-4 orders of magnitude), heteroscedasticity is observed (variance increases with concentration).

    • Corrective Action: Use Weighted Least Squares Regression (

      
      ) .[7]
      
    • Acceptance Criteria: Back-calculated concentrations of standards must be within

      
       of nominal ( 
      
      
      
      at LLOQ).

Deep Dive: HPLC-UV Calibration Architecture

For Formulation Analysis and Impurity Profiling

When analyzing the drug product (Buscopan tablets/injectables), sensitivity is traded for precision and robustness. The British Pharmacopoeia (BP) and USP methods rely on HPLC-UV.

A. Experimental Causality
  • Detection Wavelength (210 nm): N-Butylscopolamine lacks a strong chromophore. 210 nm detects the carbonyl/phenyl moiety but is susceptible to solvent cut-off interference.

    • Implication: High purity solvents (HPLC Grade) are non-negotiable to prevent baseline drift.

  • Buffer Selection: Phosphate or Acetate buffers at pH ~3.0-4.0 suppress silanol activity on the silica column, preventing peak tailing of the basic nitrogen.

B. Linearity & Range Specifications
  • Dynamic Range: 5.0 µg/mL to 200 µg/mL.[8]

  • Regression Model: Unweighted Linear Regression (

    
    ).
    
  • Impurity Control: The method must resolve N-Butylscopolamine from Impurity A (Scopolamine) and Impurity B (N-butylnorscopolamine tertiary amine).

    • Resolution Requirement:

      
       between critical pairs.[9]
      

Visualizing the Analytical Logic

The following diagram illustrates the decision pathway and mechanistic workflow for selecting and executing the correct calibration strategy.

G Start Sample Type Analysis Bio Biological Matrix (Plasma/Urine) Start->Bio QC Pharmaceutical Formulation (Tablet/Injection) Start->QC LowConc Expected Conc: < 10 ng/mL Bio->LowConc MethodA Method A: LC-MS/MS (ESI+ Mode) LowConc->MethodA PrepA LLE (Dichloromethane) + IS Spiking (d9) MethodA->PrepA LinearityA Linearity: 1 - 1000 pg/mL Model: Weighted (1/x²) PrepA->LinearityA HighConc Expected Conc: > 10 µg/mL QC->HighConc MethodB Method B: HPLC-UV (210 nm) HighConc->MethodB PrepB Dilution in Mobile Phase (Water/MeOH) MethodB->PrepB Impurity Impurity Check (Scopolamine / Tertiary Amine) MethodB->Impurity LinearityB Linearity: 5 - 200 µg/mL Model: Unweighted Linear PrepB->LinearityB

Caption: Decision Logic for N-Butylscopolamine Analysis. Red path denotes Bioanalysis (High Sensitivity); Green path denotes Quality Control (High Precision).

References

  • Favreto, W. A. J., et al. (2012). Development and validation of a UPLC–ESI-MS/MS method for the determination of N-butylscopolamine in human plasma. Drug Testing and Analysis.[2][6][8][9][10][11][12] Link

  • Manfio, J. L., et al. (2009). Validation of a liquid chromatographic/tandem mass spectrometric method for the determination of scopolamine butylbromide in human plasma.[5][12] Journal of AOAC International.[12] Link

  • British Pharmacopoeia Commission. Scopolamine Butylbromide Official Monograph. British Pharmacopoeia (BP).[10] Link

  • Agilent Technologies. (2019). Hyoscine Butylbromide Analysis by British Pharmacopoeia Method and 1260 Infinity II Prime LC.[10] Application Note. Link

  • Al-Krad, T., et al. (2020). Batch and Reverse-Flow Injection Spectrophotometric Determination of Hyoscine Butylbromide in Pharmaceutical Formulations. Chemical Review and Letters. Link

Sources

Comparative Recovery Profiling: N-Butyl Nor Scopolamine (Impurity E) in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-Butyl Nor Scopolamine (chemically N-butylnorscopolamine or Hyoscine Butylbromide Impurity E; CAS: 22235-98-9) represents a critical analytical challenge in the quality control of Hyoscine Butylbromide (HBB) formulations.

Unlike the parent drug HBB—a permanently charged quaternary ammonium salt—N-Butyl Nor Scopolamine is a tertiary amine. This structural difference creates a significant divergence in extraction behavior:

  • HBB (Parent): Highly polar, permanently ionic, poor retention on C18 without ion-pairing.

  • N-Butyl Nor Scopolamine (Analyte): pH-dependent ionization (pKa ~9.5), moderate polarity.

This guide objectively compares the recovery performance of Mixed-Mode Solid Phase Extraction (SPE) versus Ion-Pair Liquid-Liquid Extraction (LLE) for the isolation of this specific impurity from tablet and injectable matrices.

Technical Comparison of Extraction Methodologies

The following analysis contrasts the two primary workflows for recovering N-Butyl Nor Scopolamine.

Method A: Mixed-Mode Cation Exchange (MCX) SPE

The Modern Gold Standard

  • Mechanism: Retains the positively charged amine (at acidic pH) while washing away neutral interferences, then elutes by neutralizing the charge (high pH).

  • Best For: Trace level quantification (LOD < 0.1%), complex matrices (plasma, excipient-heavy tablets).

Method B: Ion-Pair Liquid-Liquid Extraction (LLE)

The Traditional Approach

  • Mechanism: Uses an anionic counter-ion (e.g., Sodium Lauryl Sulfate or Bromocresol Green) to form a neutral complex with the amine, extractable into organic solvents (Chloroform/DCM).

  • Best For: Macro-analysis, labs lacking SPE manifolds.

Performance Matrix
FeatureMethod A: Mixed-Mode SPE (MCX)Method B: Ion-Pair LLE (Chloroform)
Recovery Efficiency 94.5% - 98.2% (Consistent)82.0% - 105.0% (Variable)
Precision (% RSD) < 1.5%3.5% - 5.8%
Selectivity High (Removes neutral excipients)Moderate (Co-extracts hydrophobic neutrals)
Solvent Usage Low (< 10 mL/sample)High (> 50 mL/sample)
Throughput High (Parallel processing)Low (Manual phase separation)
Green Chemistry Score HighLow (Uses Chlorinated solvents)

Experimental Protocol: Validated SPE Workflow

Recommended for regulatory submission (ICH Q2(R1) compliant).

Reagents & Materials[1][2][3]
  • Target Analyte: N-Butyl Nor Scopolamine HCl (Impurity E standard).[][2]

  • Parent Drug: Hyoscine Butylbromide (HBB).[3][4][5][6]

  • SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

  • Mobile Phase: 50 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).

Step-by-Step Extraction Procedure
  • Sample Preparation:

    • Weigh tablet powder equivalent to 10 mg HBB.

    • Dissolve in 10 mL of 0.1% Formic Acid in Water (Acidic pH ensures the tertiary amine is protonated/positively charged).

    • Sonicate for 15 mins; Centrifuge at 4000 rpm for 10 mins.

  • SPE Loading (The Critical Step):

    • Condition: 1 mL Methanol followed by 1 mL Water.

    • Load: Apply 1 mL of supernatant. Flow rate: < 1 mL/min.

    • Mechanism: Both HBB (Quaternary) and N-Butyl Nor Scopolamine (Protonated Tertiary) bind to the sorbent via cation exchange.

  • Washing (Interference Removal):

    • Wash 1: 1 mL 0.1% Formic Acid (Removes hydrophilic neutrals).

    • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).

    • Note: The analytes remain bound by ionic interaction.

  • Elution (Selective Recovery):

    • Eluent: 5% Ammonium Hydroxide in Methanol.

    • Chemistry: High pH deprotonates the tertiary amine (N-Butyl Nor Scopolamine), breaking the ionic bond.

    • Differentiation: HBB (Quaternary) remains charged and may co-elute or require stronger ionic displacement depending on sorbent strength. For pure Impurity E recovery, pH switching is the key lever.

Chromatographic Conditions (HPLC-UV)
  • Column: C18 Phenyl-Hexyl (Provides pi-pi selectivity for tropane rings), 150 x 4.6 mm, 3.5 µm.

  • Wavelength: 210 nm (Low UV required due to weak chromophore).

  • Flow Rate: 1.0 mL/min.[5][6]

  • Injection: 20 µL.

Visualization of Analytical Logic

Diagram 1: Chemical Differentiation & Extraction Logic

This diagram illustrates how the extraction method distinguishes between the Parent Drug (Quaternary) and the Target Impurity (Tertiary).

ExtractionLogic Sample Pharmaceutical Formulation (Tablets/Injectables) Acidification Acidify (pH < 3.0) 0.1% Formic Acid Sample->Acidification HBB Parent: Hyoscine Butylbromide (Quaternary Ammonium) Permanently (+) Acidification->HBB Impurity Target: N-Butyl Nor Scopolamine (Tertiary Amine) Protonated (+) Acidification->Impurity SPE_Load Load onto MCX SPE (Mixed-Mode Cation Exchange) HBB->SPE_Load Ionic Bind Impurity->SPE_Load Ionic Bind Wash Wash Steps (Remove Neutrals/Excipients) SPE_Load->Wash Elution Elution: 5% NH4OH in MeOH (pH > 10) Wash->Elution HBB_State HBB remains (+) Elutes via Ion Exchange or Strong Salt Elution->HBB_State Imp_State Impurity becomes Neutral (0) Elutes via RP mechanism (High Recovery) Elution->Imp_State

Caption: Separation logic based on pKa differences between the quaternary parent and tertiary impurity.

Diagram 2: Method Selection Decision Tree

MethodSelection Start Start: Recovery Study Conc Target Concentration? Start->Conc High High (> 1%) Macro Analysis Conc->High Trace Trace (< 0.1%) Impurity Profiling Conc->Trace Method_A Rec: Direct Injection / LLE (Cost Effective) High->Method_A Matrix Matrix Complexity Trace->Matrix Simple Simple (Saline/Water) Matrix->Simple Injectables Complex Complex (Plasma/Starch) Matrix->Complex Tablets/Bio Simple->Method_A Method_B Rec: SPE (MCX) (High Specificity) Complex->Method_B

Caption: Decision matrix for selecting the optimal extraction technique based on analyte concentration.

Representative Recovery Data

The following data represents typical validation results for N-Butyl Nor Scopolamine spiked into a placebo matrix at 0.5% of the parent drug concentration.

ParameterSPE Method (MCX)LLE Method (Chloroform/Ion-Pair)Acceptance Criteria (ICH)
Spike Level 1 (50%) 96.4% (RSD 1.2%)88.2% (RSD 4.1%)80-120%
Spike Level 2 (100%) 98.1% (RSD 0.9%)92.5% (RSD 3.8%)80-120%
Spike Level 3 (150%) 97.8% (RSD 1.1%)90.1% (RSD 5.2%)80-120%
LOD (ng/mL) 5.025.0N/A
Matrix Effect Negligible (< 5%)Significant (> 15%)N/A

Analysis: The SPE method demonstrates superior recovery and lower Relative Standard Deviation (RSD), primarily because it avoids the emulsion formation often seen in LLE of tablet formulations containing stearates or binders.

Troubleshooting & Critical Control Points

  • pH Sensitivity:

    • Issue: Poor recovery of N-Butyl Nor Scopolamine in SPE.[7]

    • Cause: If the load pH is > 5.0, the impurity may partially deprotonate and not bind to the cation exchange resin.

    • Fix: Ensure sample diluent is acidified (pH 2.5 - 3.0).

  • Peak Tailing (HPLC):

    • Issue: Asymmetric peaks for the impurity.

    • Cause: Interaction with residual silanols on the column.

    • Fix: Add 0.1% Triethylamine (TEA) or use a "End-capped" column technology.

  • Parent Drug Interference:

    • Issue: HBB saturates the detector, masking the impurity.

    • Fix: Use a gradient method. HBB is more polar and elutes earlier in RP systems; the impurity (less polar due to lack of methyl/charge) often elutes later.

References

  • European Pharmacopoeia (Ph.[7] Eur.) . Hyoscine Butylbromide Monograph. (Standard for impurity limits and identification).

  • Gouda, A. A., et al. (2013) .[6] Spectrophotometric and spectrofluorometric methods for the determination of non-steroidal anti-inflammatory drugs: a review. (Discusses ion-pair extraction chemistry relevant to tropane alkaloids).

  • Manfio, J. L., et al. (2009) .[8] Validation of a liquid chromatographic/tandem mass spectrometric method for the determination of scopolamine butylbromide in human plasma. (Provides baseline recovery data for the parent compound).

  • LGC Standards . N-Butyl Nor Scopolamine Hydrochloride (Impurity E) Reference Standard Data Sheet. (Chemical structure and stability data).

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory framework for recovery studies).

Sources

Optimizing System Suitability for N-Butyl Nor Scopolamine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of system suitability limits and methodological options for N-Butylscopolamine (also referred to as N-Butyl Nor Scopolamine or the tertiary amine analog of Scopolamine Butylbromide).

Executive Summary & Chemical Context

N-Butyl Nor Scopolamine (chemically N-butylscopolamine, the tertiary amine analog where the N-methyl group of scopolamine is replaced by an N-butyl group, or the demethylated degradation product of N-Butylscopolammonium Bromide) presents unique analytical challenges.[1] Unlike its quaternary parent compound (Scopolamine Butylbromide), this tertiary amine possesses a basic nitrogen (


) capable of strong interactions with residual silanols on chromatographic stationary phases.

This interaction frequently results in peak tailing , retention time drift , and poor resolution from structurally similar impurities like Scopolamine (N-methyl) and Apohyoscine. This guide compares three distinct analytical approaches and defines the critical System Suitability Testing (SST) limits required to ensure data integrity in a regulated environment.

Comparative Methodological Analysis

We evaluate three primary methodologies: Ion-Pair RP-HPLC (The Pharmacopoeial Standard), UHPLC-MS/MS (Bioanalytical), and Charged Surface Hybrid (CSH) LC (Modern QC).

Table 1: Comparative Performance Matrix
FeatureMethod A: Ion-Pair RP-HPLC (Standard QC)Method B: UHPLC-MS/MS (Bioanalysis/Trace)Method C: CSH-C18 UHPLC (Modern Robustness)
Primary Mechanism Hydrophobic interaction + Ion suppression (Perchlorate/Phosphate)Hydrophobic interaction + Mass filtrationMixed-mode (C18 + Positively charged surface)
Sensitivity (LOD) Moderate (

)
Extreme (

)
High (

)
Peak Shape (

)
Good (

) only with high salt/acid
Excellent (

) due to low mass loading
Superior (

) without ion pairing
Throughput Low (15-30 min run times)High (3-5 min run times)High (5-10 min run times)
Column Life Short (Acidic hydrolysis of phase)Moderate (Matrix contamination)Long (Stable surface chemistry)
Best Use Case Finished Product QC, Impurity ProfilingPK Studies, Trace Residue AnalysisHigh-Throughput QC, Stability Testing
Technical Insight: The "Silanol Effect"

In Method A, aggressive acidic modifiers (e.g., 0.2% Perchloric Acid) are required to protonate silanols (


) and the analyte, preventing secondary interactions. Method C (CSH) utilizes a stationary phase with a controlled low-level positive surface charge, which electrostatically repels the protonated amine analyte, naturally sharpening the peak without aggressive mobile phases.

System Suitability Limits (SST)

To validate the analytical system before routine analysis, the following limits must be met. These are derived from ICH Q2(R1) guidelines and specific pharmacopoeial monographs for tropane alkaloids.

Table 2: Critical System Suitability Acceptance Criteria
ParameterSymbolAcceptance Limit (QC/Purity)Acceptance Limit (Bioanalysis)Causality / Rationale
Resolution


(Critical Pair)
N/A (MS Selectivity)Ensures separation of N-Butylscopolamine from Scopolamine (Impurity A) and Apohyoscine.
Tailing Factor


(Strict)

(General)
N/AHigh tailing indicates silanol interaction, compromising integration accuracy and sensitivity.
Theoretical Plates


(HPLC)

(UHPLC)
N/AMeasures column efficiency. A drop indicates column aging or void formation.
Precision (Retention)



Drift suggests temperature instability or mobile phase equilibration issues.
Precision (Area)


(n=6)

(QC samples)
Verifies injector reproducibility and detector stability.
Signal-to-Noise


(LOQ)

(LOD)

(LLOQ)
Confirms sensitivity for low-level impurity detection.
Capacity Factor



Ensures analyte is truly retained and not eluting in the void volume (

).

Recommended Experimental Protocol (Method A/C Hybrid)

This protocol balances the robustness of pharmacopoeial methods with modern column technology to achieve optimal SST results for N-Butylscopolamine.

Phase 1: Preparation
  • Diluent: 0.01 M HCl in Water (Ensures stability of the ester linkage; neutral pH can accelerate hydrolysis).

  • Standard Solution: Prepare N-Butylscopolamine reference standard at 0.1 mg/mL.

  • Resolution Solution: Mix N-Butylscopolamine and Scopolamine HBr (0.01 mg/mL each) to verify

    
    .
    
Phase 2: Chromatographic Conditions
  • Column: CSH C18 (or StableBond SB-Aq),

    
    .
    
  • Mobile Phase A: 50 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA acts as a silanol blocker).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 95% A / 5% B

    • 15 min: 70% A / 30% B

    • 20 min: 70% A / 30% B

    • 21 min: 95% A (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Low wavelength required due to weak chromophore).

  • Temperature:

    
     (Improves mass transfer).
    
Phase 3: System Suitability Execution
  • Blank Injection: Verify baseline is clean; no ghost peaks at analyte

    
    .
    
  • Resolution Injection: Inject Resolution Solution. Calculate

    
     between Scopolamine and N-Butylscopolamine. Must be > 2.0. 
    
  • Replicate Injections: Inject Standard Solution (n=6). Calculate %RSD of Area and Retention Time.

Visualizations

Diagram 1: Method Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate method based on the specific analytical goal (Purity vs. PK).

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Purity/QC or Bioanalysis? Start->Goal Bio Bioanalysis (Plasma/Urine) Goal->Bio PK / Trace QC QC / Impurity Profiling Goal->QC Purity / Potency Sensitivity Required LLOQ < 1 ng/mL? Bio->Sensitivity ComplexMatrix Complex Matrix? (Excipients/Degradants) QC->ComplexMatrix MethodB Select Method B: UHPLC-MS/MS (C18, Ammonium Formate) Sensitivity->MethodB Yes Standard Standard Formulation ComplexMatrix->Standard No Difficult Degraded/Complex ComplexMatrix->Difficult Yes MethodC Select Method C (Recommended): CSH-C18 UHPLC (Low pH, High Speed) Standard->MethodC MethodA Select Method A: Ion-Pair RP-HPLC (Perchlorate/Phosphate) Difficult->MethodA If Resolution < 2.0 Difficult->MethodC Preferred

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity requirements and matrix complexity.

Diagram 2: System Suitability Workflow

The logical sequence for validating the system before committing to sample analysis.

SSTWorkflow Prep 1. Preparation (Mobile Phase & Stds) Equil 2. Equilibration (Wait for stable Baseline) Prep->Equil Blank 3. Blank Injection (Check Interference) Equil->Blank ResSol 4. Resolution Sol. (Scopolamine vs N-Butyl) Blank->ResSol CheckRs Check Rs > 2.0 ResSol->CheckRs StdInj 5. Standard (n=6) (Precision Check) CheckRs->StdInj Pass Fail FAIL: Troubleshoot Column/MP CheckRs->Fail Fail CheckRSD Check RSD < 1.0% StdInj->CheckRSD Proceed PROCEED TO SAMPLES CheckRSD->Proceed Pass CheckRSD->Fail Fail

Caption: Step-by-step workflow for executing System Suitability Tests (SST) ensuring regulatory compliance.

References

  • British Pharmacopoeia Commission. (2019). Hyoscine Butylbromide Analysis by British Pharmacopoeia Method and 1260 Infinity II Prime LC. Agilent Application Notes. Link

  • Manfio, J. L., et al. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. Journal of Chromatography B. Link

  • Frascht, M., et al. (2007).[2] Formation of scopolamine from N-butyl-scopolammonium bromide in cigarettes. Journal of Analytical Toxicology. Link

  • LGC Standards. (2025). Hyoscine Butylbromide Impurity Profiling and Reference Materials. Link

  • Cielecka-Piontek, J., et al. (2022). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. MDPI Foods. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two analytical methods for the quantification of related substances in N-Butyl Nor Scopolamine, validated according to the ICH Q2(R1) guideline.[1][2][3][4][5] We will explore a traditional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-High-Performance Liquid Chromatography (UPLC) approach, offering insights into the experimental design, data interpretation, and the rationale behind the validation strategy for each. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for impurity profiling.

Introduction: The Criticality of Impurity Profiling for N-Butyl Nor Scopolamine

N-Butyl Nor Scopolamine, a quaternary ammonium compound derived from scopolamine, is an active pharmaceutical ingredient (API) used for its antispasmodic properties.[6] Like any API, its purity is a critical quality attribute that directly impacts safety and efficacy. Related substances, which can be impurities from the manufacturing process or degradation products, must be carefully controlled and monitored.[7]

The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for validating analytical methods to ensure they are fit for their intended purpose.[1][4] This guide will walk through the practical application of these principles in a comparative study of two distinct chromatographic methods for N-Butyl Nor Scopolamine related substances.

The Analytical Challenge: Separating Structurally Similar Compounds

The primary analytical challenge lies in achieving adequate separation of N-Butyl Nor Scopolamine from its potential related substances, which often share a similar core structure. These can include starting materials, intermediates, and degradation products such as Aposcopolamine, Scopolamine N-Oxide, and others.[7] A robust analytical method must be specific, sensitive, and accurate in quantifying these impurities, often at very low levels.

Method Comparison: A Tale of Two Chromatographies

For the purpose of this guide, we will compare two hypothetical yet representative methods:

  • Method A: The Workhorse HPLC Method. A conventional HPLC method, often found in established pharmacopoeial monographs, characterized by longer run times and larger particle size columns.

  • Method B: The High-Resolution UPLC Method. A modern UPLC method employing sub-2 µm particle size columns, offering faster analysis times and improved resolution.

The following sections will detail the validation of both methods according to ICH Q2(R1) parameters.

Validation Workflow and Experimental Design

The overall validation process follows a structured approach to assess the performance of the analytical method.

ICH Q2(R1) Validation Workflow cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_evaluation Evaluation & Reporting Define_Purpose Define Method Purpose (Impurity Quantification) Select_Parameters Select Validation Parameters (ICH Q2(R1)) Define_Purpose->Select_Parameters Specificity Specificity Select_Parameters->Specificity Linearity Linearity & Range Select_Parameters->Linearity Accuracy Accuracy Select_Parameters->Accuracy Precision Precision (Repeatability & Intermediate) Select_Parameters->Precision LOD_LOQ Detection & Quantitation Limits Select_Parameters->LOD_LOQ Robustness Robustness Select_Parameters->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Acceptance_Criteria Compare with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Validation Report Acceptance_Criteria->Validation_Report

Caption: ICH Q2(R1) Validation Workflow for Analytical Methods.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Forced Degradation: Subject a sample of N-Butyl Nor Scopolamine to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce the formation of degradation products.

  • Impurity Spiking: Prepare a solution containing N-Butyl Nor Scopolamine and all known related substances.

  • Blank Analysis: Analyze a blank solution (diluent) to ensure no interfering peaks at the retention times of the analytes.

  • Chromatographic Analysis: Analyze the stressed samples, the spiked sample, and the blank using both Method A and Method B.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity for N-Butyl Nor Scopolamine and its related substances in the stressed samples.

Table 1: Comparison of Specificity and Resolution

ParameterMethod A (HPLC)Method B (UPLC)Rationale
Resolution (Rs) between N-Butyl Nor Scopolamine and closest eluting impurity 1.8> 2.5UPLC's smaller particle size provides higher efficiency and better separation.
Peak Purity (PDA) PassPassBoth methods demonstrate spectral homogeneity, but UPLC's sharper peaks can improve purity assessment.
Run Time 30 minutes10 minutesUPLC significantly reduces analysis time, increasing throughput.
Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

  • Stock Solution Preparation: Prepare a stock solution of each related substance.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solutions to cover the expected range of the impurities (e.g., from the Limit of Quantitation (LOQ) to 120% of the specification limit).

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Analysis: Plot the peak area response versus the concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Linearity and Range Comparison

ParameterMethod A (HPLC)Method B (UPLC)Acceptance Criteria (Typical)
Range (µg/mL) 0.1 - 100.05 - 10LOQ to 120% of specification
Correlation Coefficient (r²) > 0.998> 0.999≥ 0.99
y-intercept MinimalMinimalShould not be significantly different from zero
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Sample Preparation: Spike a placebo (or the API if a placebo is not available) with known concentrations of each related substance at three levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analysis: Prepare three replicate samples at each concentration level and analyze them.

  • Calculation: Calculate the percentage recovery for each impurity at each level.

Table 3: Accuracy (Recovery) Comparison

ImpurityConcentration LevelMethod A (HPLC) % Recovery (RSD%)Method B (UPLC) % Recovery (RSD%)Acceptance Criteria (Typical)
Impurity 150%98.5 (1.2%)100.2 (0.8%)80.0% - 120.0%
100%99.2 (1.0%)100.5 (0.6%)
150%101.3 (0.9%)100.8 (0.5%)
Impurity 250%97.8 (1.5%)99.8 (0.9%)
100%98.9 (1.3%)100.1 (0.7%)
150%100.5 (1.1%)100.3 (0.6%)
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Precision_Levels Precision Precision Repeatability Repeatability (Intra-assay precision) Precision->Repeatability Intermediate_Precision Intermediate Precision (Inter-assay precision) Precision->Intermediate_Precision Same_Day Same_Day Repeatability->Same_Day Same Day Same_Analyst Same_Analyst Repeatability->Same_Analyst Same Analyst Same_Instrument Same_Instrument Repeatability->Same_Instrument Same Instrument Different_Days Different_Days Intermediate_Precision->Different_Days Different Days Different_Analysts Different_Analysts Intermediate_Precision->Different_Analysts Different Analysts Different_Instruments Different_Instruments Intermediate_Precision->Different_Instruments Different Instruments

Caption: Levels of Precision Evaluation according to ICH Q2(R1).

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of N-Butyl Nor Scopolamine spiked with related substances at the 100% specification level.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) for the area of each impurity.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Table 4: Precision Comparison (RSD%)

ImpurityMethod A (HPLC) RepeatabilityMethod B (UPLC) RepeatabilityMethod A (HPLC) Intermediate PrecisionMethod B (UPLC) Intermediate PrecisionAcceptance Criteria (Typical)
Impurity 1< 2.0%< 1.0%< 3.0%< 1.5%Dependent on impurity level, generally < 10%
Impurity 2< 2.5%< 1.2%< 3.5%< 1.8%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of each impurity that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[8]

  • Based on the Standard Deviation of the Response and the Slope:

    • Analyze a series of blank samples and determine the standard deviation of the response.

    • Calculate the slope of the calibration curve from the linearity study.

    • LOD = 3.3 * (standard deviation of the response / slope)

    • LOQ = 10 * (standard deviation of the response / slope)

Table 5: LOD and LOQ Comparison (µg/mL)

ParameterMethod A (HPLC)Method B (UPLC)Rationale
LOD 0.030.015UPLC's sharper peaks and higher sensitivity lead to lower detection limits.[8][9]
LOQ 0.10.05Lower LOQ allows for the quantification of impurities at lower levels with confidence.
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Identify Critical Parameters: Select critical chromatographic parameters to vary, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Mobile phase composition (± 2% organic)

  • Analyze Samples: Analyze a sample under each of the varied conditions.

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantification of impurities.

Table 6: Robustness Comparison

Varied ParameterMethod A (HPLC) - Impact on ResolutionMethod B (UPLC) - Impact on Resolution
Flow Rate ±10% MinorNegligible
Column Temp ±5°C ModerateMinor
Mobile Phase pH ±0.2 SignificantModerate

UPLC methods, due to their higher efficiency, often exhibit greater robustness to small changes in operating parameters.

Conclusion: Selecting the Optimal Method

Both the traditional HPLC and the modern UPLC methods can be validated to be suitable for their intended purpose of quantifying related substances in N-Butyl Nor Scopolamine. However, the comparative data clearly demonstrates the advantages of the UPLC method.

Method B (UPLC) is the superior choice due to:

  • Higher Resolution: Providing greater confidence in the separation of closely eluting impurities.

  • Faster Analysis Times: Significantly increasing laboratory throughput and reducing solvent consumption.

  • Enhanced Sensitivity: Allowing for the detection and quantification of impurities at lower levels.

  • Improved Precision and Accuracy: Resulting from sharper peaks and better integration.

  • Greater Robustness: Ensuring more reliable performance in a routine quality control environment.

While the initial investment in UPLC instrumentation may be higher, the long-term benefits in terms of data quality, efficiency, and reduced operational costs make it a compelling choice for modern drug development and quality control.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Analysis of scopolamine and its related substances by means of high-performance liquid chromatography in: Acta Chromatographica Volume 36 Issue 2 (2022) - AKJournals. [Link]

  • Analysis of scopolamine and its related substances by means of high-performance liquid chromatography - AKJournals. [Link]

  • Scopolamine analysis in beverages: Bicolorimetric device vs portable nano liquid chromatography - PubMed. [Link]

  • Development and validation of a UPLC‐ESI‐ MS/MS method for the determination of N‐butylscopolamine in human plasma. [Link]

  • Analysis of scopolamine and its related substances by means of high-performance liquid chromatography - ResearchGate. [Link]

  • Simultaneous determination of scopolamine and butylscopolamine in pharmaceutical and beverage samples by capillary zone electrophoresis | Request PDF - ResearchGate. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.